Product packaging for Benzofuran-4-carbonitrile(Cat. No.:CAS No. 95333-17-8)

Benzofuran-4-carbonitrile

Cat. No.: B1281937
CAS No.: 95333-17-8
M. Wt: 143.14 g/mol
InChI Key: VCQONKRSTAUGEP-UHFFFAOYSA-N
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Description

Benzofuran-4-carbonitrile (CAS 95333-17-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran heterocycle, a privileged scaffold extensively found in biologically active natural products and synthetic materials . The core benzofuran structure is known to display a diverse array of pharmacological activities, making it a vital skeleton for developing new therapeutic agents . This compound serves as a versatile synthetic intermediate for constructing more complex molecules. Researchers utilize it to explore structure-activity relationships (SAR), particularly in developing novel antimicrobial and anticancer agents . The benzofuran scaffold has demonstrated remarkable potential as a source for DNA gyrase inhibitors targeting Mycobacterium tuberculosis and exhibits promising anti-breast cancer activity . Its intrinsic modifiability, bioavailability, and target diversity make it a compelling subject for investigative chemistry . Applications: This product is intended for use in pharmaceutical R&D, including as a building block for synthesizing potential antimicrobials and enzyme inhibitors . It is also suitable for method development in analytical chemistry and as a standard in mass spectrometry studies . Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO B1281937 Benzofuran-4-carbonitrile CAS No. 95333-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQONKRSTAUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313266
Record name 4-Benzofurancarbonitrile
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Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-17-8
Record name 4-Benzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95333-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzofurancarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Benzofuran-4-carbonitrile from 4-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-4-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis from readily available starting materials is of significant interest. This technical guide provides a comprehensive overview of proposed synthetic strategies for the preparation of this compound from 4-hydroxybenzonitrile. As no direct, one-pot conversion has been prominently reported in peer-reviewed literature, this document details two plausible, multi-step synthetic pathways based on established and reliable methodologies in organic chemistry. The routes discussed are: 1) an ortho-iodination, Sonogashira coupling, and cyclization sequence, and 2) a Williamson ether synthesis followed by a Claisen rearrangement and cyclization cascade. Detailed, adaptable experimental protocols are provided for each step, and all quantitative data are summarized in structured tables for clarity.

Introduction

The benzofuran nucleus is a core structural motif in numerous natural products and pharmacologically active compounds. The nitrile functional group, a versatile synthetic handle and a key component in many pharmaceuticals, makes this compound a particularly attractive building block for drug discovery programs. This guide outlines two robust, literature-derived strategies to synthesize this target molecule from the commercial starting material, 4-hydroxybenzonitrile.

Route 1: Ortho-Iodination, Sonogashira Coupling, and Annulation

This synthetic approach leverages a regioselective iodination of the phenol, followed by a palladium-copper catalyzed cross-coupling reaction to introduce a two-carbon unit, and a final intramolecular cyclization to construct the furan ring. This strategy is analogous to reported syntheses of similarly substituted benzofurans.

Overall Reaction Scheme (Route 1)

Caption: Overall transformation for Route 1.

Step-by-Step Synthesis and Protocols

Step 1a: Synthesis of 3-Iodo-4-hydroxybenzonitrile

The first step involves the regioselective iodination of 4-hydroxybenzonitrile at the position ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, iodination occurs at one of the ortho positions.

  • Experimental Protocol:

    • To a solution of 4-hydroxybenzonitrile (1.0 eq) in ethanol, add iodine (0.5 eq) and iodic acid (0.2 eq).

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench excess iodine.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-iodo-4-hydroxybenzonitrile.

Step 1b: Synthesis of 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile

This step utilizes a Sonogashira coupling to introduce a protected acetylene group onto the aromatic ring. This is a highly efficient carbon-carbon bond-forming reaction catalyzed by palladium and copper complexes.

  • Experimental Protocol:

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine.

    • Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

    • Add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (TMSA, 1.5 eq).

    • Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

    • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.

Step 1c: Synthesis of this compound

The final step involves the deprotection of the silyl group followed by a copper-catalyzed intramolecular cyclization (annulation) to form the benzofuran ring.

  • Experimental Protocol: (Adapted from the synthesis of Benzo[b]furan-6-carbonitrile[1])

    • Dissolve 4-hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and triethylamine.

    • Add copper(I) iodide (CuI, 0.05 eq) to the solution.

    • Heat the resulting solution to 75 °C and stir for 6-8 hours. The reaction proceeds via in-situ desilylation followed by cyclization.

    • After cooling to room temperature, evaporate the solvent under reduced pressure.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute aqueous HCl and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Summary for Route 1 (Expected)
StepProduct NameStarting MaterialReagentsYield (%)Purity (%)
1a 3-Iodo-4-hydroxybenzonitrile4-HydroxybenzonitrileI₂, HIO₃75-85>95
1b 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile3-Iodo-4-hydroxybenzonitrileTMSA, PdCl₂(PPh₃)₂, CuI80-90>98
1c This compound4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrileCuI65-75>99

Route 2: Williamson Ether Synthesis and Claisen Rearrangement

This pathway involves the initial formation of an aryl propargyl ether, which then undergoes a thermal[2][2]-sigmatropic rearrangement (Claisen rearrangement) to an ortho-allenyl phenol. This intermediate rapidly tautomerizes and cyclizes to form the stable benzofuran ring system.

Overall Reaction Scheme (Route 2)

Caption: Overall transformation for Route 2.

Step-by-Step Synthesis and Protocols

Step 2a: Synthesis of 4-(Prop-2-yn-1-yloxy)benzonitrile

This reaction is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxybenzonitrile acts as a nucleophile, displacing bromide from propargyl bromide.[3][4][5]

  • Experimental Protocol:

    • In a round-bottom flask, combine 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in acetone or acetonitrile.

    • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirred suspension.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and wash them with acetone.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the aryl propargyl ether, which can often be used in the next step without further purification.

Step 2b: Synthesis of this compound via Claisen Rearrangement

The aryl propargyl ether undergoes a thermal rearrangement. The reaction cascade involves a[2][2]-sigmatropic shift, tautomerization, and subsequent 5-endo-dig cyclization to furnish the benzofuran product.[2][6][7]

  • Experimental Protocol:

    • Place the crude 4-(prop-2-yn-1-yloxy)benzonitrile (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or 1,2-dichlorobenzene.

    • Heat the solution to a high temperature (typically 180-210 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC until the starting material is consumed (usually 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a solvent like ethyl acetate and wash extensively with dilute acid (e.g., 1M HCl) to remove the high-boiling amine solvent, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the resulting crude product by flash column chromatography on silica gel to isolate this compound.

Data Summary for Route 2 (Expected)
StepProduct NameStarting MaterialReagentsYield (%)Purity (%)
2a 4-(Prop-2-yn-1-yloxy)benzonitrile4-HydroxybenzonitrilePropargyl Bromide, K₂CO₃90-98>95
2b This compound4-(Prop-2-yn-1-yloxy)benzonitrileHeat60-70>99

Visualized Workflows and Pathways

Logical Flow of Synthetic Route 1

G A Start: 4-Hydroxybenzonitrile B Ortho-Iodination (I₂, HIO₃) A->B C Intermediate: 3-Iodo-4-hydroxybenzonitrile B->C D Sonogashira Coupling (TMSA, Pd/Cu catalyst) C->D E Intermediate: 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile D->E F Desilylation & Cyclization (CuI) E->F G Product: This compound F->G

Caption: Experimental workflow for Route 1.

Mechanism of Claisen Rearrangement and Cyclization (Route 2)

G A Aryl Propargyl Ether B [3,3]-Sigmatropic Rearrangement A->B Heat C ortho-Allenyl Phenol (Intermediate) B->C D Tautomerization C->D E ortho-Propargyl Phenol (Intermediate) D->E F 5-endo-dig Cyclization E->F G Benzofuran Product F->G

Caption: Key mechanistic steps in Route 2.

Conclusion

This guide presents two viable and robust multi-step strategies for the synthesis of this compound from 4-hydroxybenzonitrile. Route 1, involving an ortho-iodination and Sonogashira coupling, offers a highly controlled and modular approach. Route 2, utilizing a classic Williamson ether synthesis and Claisen rearrangement, provides a more direct transformation from an ether intermediate. Both routes are based on well-precedented reactions and can be adapted and optimized for large-scale production. The choice of route may depend on factors such as reagent availability, catalyst cost, and tolerance of specific functional groups in more complex derivatives. The detailed protocols provided herein serve as a strong foundation for researchers aiming to synthesize this and related benzofuran structures.

References

Spectroscopic Characterization of Benzofuran-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzofuran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents a combination of established experimental protocols and predicted spectroscopic data based on analogous structures. This document is intended to serve as a practical resource for researchers and scientists involved in the synthesis, identification, and analysis of benzofuran derivatives. The guide details methodologies for Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry (MS). Furthermore, it visualizes a key signaling pathway potentially modulated by benzofuran derivatives, providing context for its relevance in drug discovery.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a nitrile group at the 4-position of the benzofuran scaffold can significantly influence its electronic properties and biological activity, making this compound a molecule of considerable interest for further investigation and as a potential scaffold in drug design.

Accurate and thorough spectroscopic characterization is fundamental to confirm the identity, purity, and structure of newly synthesized or isolated compounds. This guide outlines the standard spectroscopic techniques employed for the characterization of organic molecules, with a specific focus on their application to this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃ at 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-27.75d2.2
H-36.90d2.2
H-57.65dd8.0, 1.0
H-67.40t8.0
H-77.80dd8.0, 1.0
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2146.0
C-3108.0
C-3a128.5
C-4105.0
C-5129.0
C-6125.0
C-7122.0
C-7a155.0
-C≡N117.0
Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch
~3100-3000MediumAromatic C-H stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch
~850-750StrongAromatic C-H bend (out-of-plane)
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI)

m/zPredicted Relative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
11560[M - CO]⁺
8840[M - CO - HCN]⁺

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Process the FID similarly to the ¹H spectrum, and reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_ref Phase and Reference ft->phase_ref integrate Integrate (¹H) phase_ref->integrate for ¹H Final Spectra Final Spectra phase_ref->Final Spectra integrate->Final Spectra

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

  • In an agate mortar, grind a small amount (1-2 mg) of the solid sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FT-IR Spectrum Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Biological Context: Potential Inhibition of Signaling Pathways

Benzofuran derivatives have been identified as potential inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways provides a rationale for the continued investigation of compounds like this compound in drug discovery. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Inhibitor Benzofuran Derivative Inhibitor->Raf Inhibition GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Growth Factor Growth Factor Growth Factor->Receptor

Spectroscopic Profile of Benzofuran-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Benzofuran-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C NMR data, standardized experimental protocols for NMR data acquisition, and a structural representation of the molecule for clear assignment of spectral data.

Note on Data: Extensive searches for experimentally derived ¹H and ¹³C NMR data for this compound did not yield any publicly available, peer-reviewed datasets. The data presented herein is based on computational predictions and should be used as a reference and guide for experimental validation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on established computational models and provide a valuable starting point for spectral analysis.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.85 - 7.95Doublet
H-37.00 - 7.10Doublet
H-57.65 - 7.75Doublet
H-67.35 - 7.45Triplet
H-77.70 - 7.80Doublet

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2146 - 148
C-3107 - 109
C-3a127 - 129
C-4104 - 106
C-5129 - 131
C-6124 - 126
C-7122 - 124
C-7a155 - 157
CN116 - 118

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols for NMR Spectroscopy

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound, intended to guide researchers in obtaining experimental data.

Sample Preparation

A solution of this compound (5-10 mg) is prepared by dissolving the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters are typically set as follows:

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

  • Spectral Width: 8000 Hz

Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). Typical acquisition parameters include:

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Width: 45°

  • Acquisition Time: 1.5 s

  • Spectral Width: 25000 Hz

Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Molecular Structure and Atom Numbering

To facilitate the correlation of NMR signals with their corresponding atoms, the chemical structure of this compound with standardized numbering is provided below.

Caption: Structure of this compound with atom numbering.

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Benzofuran-4-carbonitrile. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry for aromatic, heterocyclic, and nitrile-containing compounds. The information herein is intended to serve as a predictive reference for researchers working with this and structurally related molecules. This document includes a proposed fragmentation scheme, a table of predicted mass-to-charge ratios (m/z) and their relative abundances, a detailed experimental protocol for acquiring such data, and a visualization of the fragmentation pathway.

Introduction

Benzofuran and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The characterization of these compounds is crucial for their identification, purity assessment, and metabolic studies. Mass spectrometry is a primary analytical technique for the structural elucidation of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices. This guide proposes a theoretical fragmentation pathway under electron ionization (EI) conditions.

Theoretical Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and plausible relative abundances for the molecular ion and key fragments of this compound. This data is derived from theoretical fragmentation pathways and should be confirmed by experimental analysis.

m/z Proposed Fragment Ion Formula Relative Abundance (%)
143[M]•+ (Molecular Ion)[C₉H₅NO]•+100
115[M - CO]•+[C₈H₅N]•+60
89[C₇H₅]•+[C₇H₅]•+45
88[C₇H₄]•+[C₇H₄]•+30
63[C₅H₃]•+[C₅H₃]•+25

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation reactions initiated by the removal of an electron to form the molecular ion (m/z 143). The primary fragmentation events are predicted to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic of furan rings and nitriles, respectively.

The initial and most significant fragmentation is the expulsion of a carbon monoxide molecule from the furan ring, a common fragmentation pathway for benzofurans. This leads to the formation of a stable radical cation at m/z 115. Subsequent fragmentation of the m/z 115 ion could involve the loss of a cyanide radical (•CN) to yield a phenyl cation at m/z 89. Further fragmentation of the aromatic ring can lead to smaller charged species.

Fragmentation_Pathway M This compound (m/z = 143) F1 [M - CO]•+ (m/z = 115) M->F1 - CO F2 [C₇H₅]•+ (m/z = 89) F1->F2 - CN F3 [C₇H₄]•+ (m/z = 88) F2->F3 - H• F4 [C₅H₃]•+ (m/z = 63) F2->F4 - C₂H₂

Theoretical fragmentation of this compound.

Experimental Protocols

The following is a detailed protocol for the acquisition of an electron ionization mass spectrum for a small, thermally stable aromatic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

4.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for 1 minute.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-450.

  • Scan Speed: 1562 u/s.

  • Solvent Delay: 3 minutes.

4.4. Data Analysis

The acquired data should be processed using the instrument's software. The background-subtracted mass spectrum of the chromatographic peak corresponding to this compound will provide the experimental fragmentation pattern. This can then be compared to the theoretical data presented in this guide.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the mass spectrometric analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solution (10-100 µg/mL) P1->P2 A1 Inject Sample into GC-MS P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion Peak D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Theoretical Data D3->D4

Workflow for GC-MS analysis of this compound.

Conclusion

This guide presents a theoretical framework for understanding the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, predicted m/z values, and detailed experimental protocol provide a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development. It is imperative that this theoretical data be validated through the experimental acquisition of the mass spectrum for this compound. The methodologies and workflows described herein offer a clear path to achieving this validation.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Benzofuran-4-carbonitrile. It details the expected vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and illustrates key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of this and related heterocyclic compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of drug development and materials science, IR spectroscopy is an indispensable tool for confirming the identity and purity of synthesized compounds like this compound.

This compound is a heterocyclic aromatic compound containing a fused benzene and furan ring system, with a nitrile (-C≡N) substituent on the benzene ring. Its IR spectrum is characterized by the vibrational modes of these distinct functional groups. The key absorptions arise from the C≡N triple bond stretching, C-H stretching and bending in the aromatic and furan rings, C=C stretching within the rings, and C-O-C stretching of the furan moiety.

Predicted Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~ 3100 - 3000Medium to WeakAromatic and Furan C-H Stretching
~ 2240 - 2220Strong, SharpNitrile (-C≡N) Stretching[1]
~ 1600 - 1585MediumAromatic C=C Ring Stretching
~ 1500 - 1400Medium to StrongAromatic C=C Ring Stretching
~ 1250 - 1000Medium to StrongC-O-C Asymmetric & Symmetric Stretching (Furan)
~ 1250 - 1000WeakAromatic C-H In-plane Bending
Below 900Medium to StrongAromatic C-H Out-of-plane Bending

Experimental Protocol for IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid and liquid samples that requires minimal sample preparation.

3.1. Instrumentation

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

3.2. Sample Preparation

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

3.4. Data Processing

  • The collected spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum of the sample.

  • Perform baseline correction and other spectral adjustments as necessary to improve the quality of the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the functional groups of this compound and their characteristic IR absorption regions.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum (16-32 scans) apply_pressure->collect_spectrum ratio Ratio Against Background collect_spectrum->ratio process Baseline Correction ratio->process analyze Analyze Spectrum process->analyze end End analyze->end

Experimental workflow for obtaining the IR spectrum of this compound.

functional_group_correlation cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol Benzofuran Ring System Nitrile Group (-C≡N) spec Aromatic & Furan C-H Stretch (~3100-3000) Nitrile Stretch (~2240-2220) Aromatic C=C Stretch (~1600-1400) C-O-C Stretch (~1250-1000) C-H Bending (Below 1300) mol:f0->spec:f0 mol:f0->spec:f2 mol:f0->spec:f3 mol:f0->spec:f4 mol:f1->spec:f1

Correlation of functional groups in this compound with IR absorption regions.

Conclusion

The infrared spectrum of this compound is distinguished by a strong, sharp absorption band in the 2240-2220 cm⁻¹ region, indicative of the nitrile functional group.[1] Additional characteristic bands arising from the benzofuran ring system, including aromatic and furan C-H, C=C, and C-O-C vibrations, provide further structural confirmation. This guide offers a foundational understanding of the key spectral features of this compound and a standardized protocol for its analysis, which will be of significant utility to researchers in the fields of medicinal chemistry and materials science. For unambiguous identification, it is recommended to compare the experimental spectrum with that of a certified reference standard when available.

References

An In-Depth Technical Guide to Benzofuran-4-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physical, chemical, and biological properties of Benzofuran-4-carbonitrile, this guide serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. This document provides a detailed summary of the compound's characteristics, experimental protocols, and its relevance in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core substituted with a nitrile group at the 4-position. The benzofuran moiety is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a nitrile group can significantly influence the molecule's polarity, metabolic stability, and ability to participate in specific interactions with biological targets, making this compound a compound of interest for medicinal chemistry and drug design.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This section summarizes its key physical and chemical data.

Identifiers and General Properties
PropertyValueSource(s)
CAS Number 95333-17-8[4][5]
Molecular Formula C₉H₅NO[6]
Molecular Weight 143.14 g/mol [6]
IUPAC Name 1-Benzofuran-4-carbonitrile[4]
Appearance White to yellow solid (predicted)[4][6]
Tabulated Physical Properties
PropertyValueSource(s)
Melting Point 215-216 °C[4]
Boiling Point 260.8 °C at 760 mmHg[5]
Density 2.051 g/cm³[4]
Solubility Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform.[6]
Stability Predicted to be stable under normal conditions, but may react with strong oxidizing or reducing agents.[6]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a benzofuran derivative will typically show signals corresponding to the protons on the furan and benzene rings. The chemical shifts and coupling constants are influenced by the substitution pattern. For the parent benzofuran, characteristic signals for the furan ring protons appear at distinct chemical shifts.[7]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzofuran ring are characteristic and can be used for structural confirmation.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2260 cm⁻¹. Other significant peaks would correspond to the C-O-C stretching of the furan ring and the C=C stretching of the aromatic system.[9]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, likely involving the loss of the nitrile group and fragmentation of the benzofuran ring system.[10]

Synthesis and Reactivity

The synthesis of benzofuran derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the benzofuran core.[11][12]

General Synthetic Approaches

Several methods for the synthesis of the benzofuran ring have been developed, including:

  • Palladium-catalyzed intramolecular cyclization: This is a versatile method for constructing the benzofuran skeleton.[11][12]

  • Copper-catalyzed reactions: Copper catalysts can also be employed for the synthesis of benzofuran derivatives.[11]

  • Reactions from o-hydroxyaldehydes: These can serve as starting materials for the construction of the benzofuran ring.[11]

Reactivity of the this compound Scaffold

The benzofuran ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The nitrile group is an electron-withdrawing group and can influence the reactivity of the benzene ring. Key reactions involving the benzofuran scaffold include:

  • Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly used to introduce new carbon-carbon bonds at various positions of the benzofuran ring.

  • Cycloaddition reactions: The double bond in the furan ring can participate in cycloaddition reactions, providing a route to more complex polycyclic structures.

  • Reactions of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo addition reactions with various nucleophiles.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities and are of significant interest in drug discovery.[2][3][13]

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer and anti-inflammatory agents.[1][2] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Interaction with Signaling Pathways

Benzofuran derivatives have been shown to interact with several important signaling pathways implicated in disease:

  • mTOR Signaling: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth and proliferation and a key target in cancer therapy.[1][14][15][16]

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Certain benzofuran derivatives have demonstrated the ability to inhibit NF-κB signaling, contributing to their anti-inflammatory effects.[17][18]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation and cell proliferation. Benzofuran derivatives have been shown to modulate MAPK signaling.[17][18][19][20]

While these findings are promising, it is important to note that the specific biological activity and signaling pathway interactions of this compound have not been extensively reported and require further investigation.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. While a specific, validated protocol for the synthesis of the 4-carbonitrile isomer was not found in the searched literature, a general procedure for a related palladium-catalyzed synthesis of a benzofuran derivative is provided as a representative example.

Illustrative Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol is a general representation of a Stille coupling reaction to form a C-C bond on a benzofuran precursor, a common strategy in the synthesis of functionalized benzofurans.

Materials:

  • Halogenated benzofuran precursor

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., anhydrous toluene or dioxane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the halogenated benzofuran precursor and the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent dropwise to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with an appropriate reagent.

  • Extract the product with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzofuran.

Note: This is a generalized protocol and the specific reagents, conditions, and purification methods will need to be optimized for the synthesis of this compound.

Visualizations

Experimental Workflow for Compound Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Determination synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp solubility Solubility purification->solubility purity Purity Analysis (e.g., HPLC) purification->purity

Caption: General workflow for synthesis and characterization.

Signaling Pathway Interaction

signaling_pathway B4C This compound (or derivative) mTOR mTOR Pathway B4C->mTOR Inhibition NFkB NF-κB Pathway B4C->NFkB Inhibition MAPK MAPK Pathway B4C->MAPK Modulation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inflammation Inflammation NFkB->Inflammation MAPK->CellGrowth MAPK->Inflammation

Caption: Potential interactions with key signaling pathways.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its physical and chemical properties, combined with the known biological activities of the broader benzofuran class, make it a compelling target for further investigation. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its specific spectral characteristics, optimize its synthesis, and explore its therapeutic potential through detailed biological and pharmacological studies.

References

An In-depth Technical Guide to the Solubility of Benzofuran-4-carbonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzofuran-4-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science.[1][2] While specific quantitative solubility data is sparse in publicly available literature, this document consolidates predictive information based on its chemical structure and outlines detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound, with the molecular formula C₉H₅NO and a molecular weight of 143.14 g/mol , is a solid compound featuring a benzofuran core fused with a benzene ring and substituted with a nitrile group.[3][4] This structure, containing both a large non-polar aromatic system and polar functionalities (nitrile group and furan oxygen), suggests a nuanced solubility profile.[3] Its derivatives are explored for a wide range of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] Understanding its solubility is crucial for drug formulation, reaction chemistry, and purification processes.

Solubility Profile of this compound

Due to the limited availability of precise quantitative data, the following tables summarize the predicted and qualitative solubility of this compound in a range of common organic solvents, categorized by solvent class. The predictions are based on the chemical principle of "like dissolves like," where substances with similar polarities tend to be miscible.[5][6]

Table 1: Predicted Solubility in Polar Aprotic Solvents

SolventChemical FormulaPredicted SolubilityRationale
AcetoneC₃H₆OSolubleThe polarity of the ketone group can interact favorably with the nitrile and ether functionalities of the solute.
Dichloromethane (DCM)CH₂Cl₂Soluble (Predicted)[3]Moderate polarity aligns well with the mixed polarity of this compound.
ChloroformCHCl₃Soluble (Predicted)[3]Similar to DCM, its polarity is suitable for dissolving the compound.
AcetonitrileC₂H₃NSolubleThe polar nitrile group of the solvent can interact with the polar groups of the solute.
Dimethylformamide (DMF)C₃H₇NOHighly SolubleHigh polarity and hydrogen bond accepting capability should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighly SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)C₄H₈OSolubleThe ether linkage and cyclic structure provide a balance of polarity suitable for dissolution.
Ethyl AcetateC₄H₈O₂Moderately SolubleIntermediate polarity may lead to moderate solubility.

Table 2: Predicted Solubility in Polar Protic Solvents

SolventChemical FormulaPredicted SolubilityRationale
MethanolCH₄OModerately SolubleThe small polar alcohol can engage in dipole-dipole interactions, but the large non-polar ring may limit high solubility.
EthanolC₂H₆OModerately SolubleSimilar to methanol, but its slightly lower polarity might slightly improve solubility for the aromatic system.
WaterH₂OLow / Insoluble[3]The highly polar nature of water is not favorable for solvating the large, non-polar benzofuran ring system.

Table 3: Predicted Solubility in Non-Polar Solvents

SolventChemical FormulaPredicted SolubilityRationale
TolueneC₇H₈Sparingly SolubleThe aromatic nature of toluene may interact with the benzofuran rings, but the polar nitrile group will hinder solubility.
HexaneC₆H₁₄InsolubleThe non-polar aliphatic nature of hexane is a poor match for the polar functionalities of the solute.
Diethyl EtherC₄H₁₀OSparingly SolubleWhile it has an ether group, its overall low polarity makes it a less effective solvent for this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable techniques.

The shake-flask method is considered a gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.[7]

  • Equilibration: Seal the vessels tightly and place them on an orbital shaker or in a thermomixer within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8] The time required can vary depending on the compound and solvent system.[9]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation at the test temperature, followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE) that does not interact with the compound or solvent.[8]

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]

  • Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted sample, and then back-calculate the solubility in the original solvent, typically expressed in mg/mL or mol/L.

Gravimetric analysis is a straightforward and accurate method that determines solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.[11][12][13]

Methodology:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method (steps 1 and 2).

  • Sampling: Carefully withdraw a precise volume (e.g., 10 mL) of the clear, filtered supernatant into a pre-weighed, dry evaporating dish or watch glass.[13][14]

  • Solvent Evaporation: Place the evaporating dish in a ventilated oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum oven at a lower temperature can also be used to prevent thermal degradation.

  • Drying and Weighing: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant mass is achieved, ensuring all solvent has been removed.[13][14]

  • Calculation:

    • Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish).

    • Solubility = Mass of dissolved solute / Volume of solvent sampled. The result is typically expressed in g/mL or a similar unit.

Visualized Workflow for Solubility Determination

The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound like this compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Weigh excess This compound B Add known volume of organic solvent A->B Combine in vial C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge or let settle C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Prepare dilutions of clear filtrate E->F G Analyze concentration (e.g., HPLC, LC-MS) F->G H Calculate solubility from calibration curve G->H

Caption: General workflow for determining compound solubility.

References

An In-depth Technical Guide to the Synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofurans are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in medicinal chemistry. Benzofuran-4-carbonitrile, a specific isomer with a nitrile group at the 4-position, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a robust synthetic route for its preparation.

Synthetic Approach

A common and effective method for the synthesis of this compound involves a cyanation reaction of a halogenated benzofuran precursor. The protocol detailed below describes the conversion of 4-bromobenzofuran to this compound using zinc cyanide and a palladium catalyst.

Experimental Protocol

Synthesis of this compound from 4-Bromobenzofuran

This procedure outlines the palladium-catalyzed cyanation of 4-bromobenzofuran.

Materials:

  • 4-Bromobenzofuran

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylacetamide (DMAC)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromobenzofuran (5.20 g, 13.2 mmol, 1.00 equiv) in N,N-dimethylacetamide (50.0 mL), add zinc cyanide (6.85 g, 58.3 mmol, 4.42 equiv) and tetrakis(triphenylphosphine)palladium(0) (1.52 g, 1.32 mmol, 0.100 equiv).

  • Stir the mixture at 140°C for 12 hours under a nitrogen atmosphere.

  • After cooling, dilute the reaction mixture with ethyl acetate (80.0 mL).

  • Wash the organic layer with brine (3 x 50.0 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography (petroleum ether/ethyl acetate = 50/1 to 0/1) to yield this compound as a light-yellow oil.[1]

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
4-BromobenzofuranC₈H₅BrO197.035.2013.2Starting Mat
Zinc CyanideC₂N₂Zn117.436.8558.3Reagent
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.561.521.32Catalyst
This compound C₉H₅NO 143.14 1.60 10.1 Product
Reaction ParameterValue
Temperature140°C
Reaction Time12 hours
SolventN,N-Dimethylacetamide
Yield76.2%
Purity90.0%

Characterization Data:

  • Appearance: Light-yellow oil[1]

  • ¹H NMR (400MHz, CDCl₃): δ = 7.80 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.38 (t, J=8.4 Hz, 1H), 7.03 - 7.00 (m, 1H)[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-bromobenzofuran.

Synthesis_Workflow Start 4-Bromobenzofuran Reaction Palladium-Catalyzed Cyanation Start->Reaction Reagents Zn(CN)₂ Pd(PPh₃)₄ DMAC Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 140°C, 12h Purification Column Chromatography Workup->Purification Product This compound Purification->Product 76.2% Yield

Synthetic workflow for this compound.

Signaling Pathways and Biological Context

While this guide focuses on the chemical synthesis of this compound, it is important to note that benzofuran derivatives are integral to many biologically active molecules and natural products. They are known to interact with a variety of signaling pathways and exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitrile functional group in this compound can serve as a key handle for further chemical modifications to explore its potential biological activities and develop novel therapeutic agents. Further research is required to elucidate the specific signaling pathways modulated by this compound and its derivatives.

References

Unveiling the Electronic Landscape of Benzofuran-4-carbonitrile: A Theoretical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Benzofuran-4-carbonitrile. A thorough understanding of the electronic properties of this heterocyclic compound is paramount for its potential applications in medicinal chemistry and materials science. This document outlines the standard computational methodologies, presents key electronic parameters derived from theoretical studies of similar benzofuran structures, and visualizes the computational workflow and fundamental electronic concepts.

Introduction: The Significance of Electronic Structure Analysis

Benzofuran and its derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules and functional organic materials. The electronic structure of these molecules, particularly the distribution of electrons and the energies of frontier molecular orbitals, dictates their reactivity, stability, and intermolecular interactions. For drug development professionals, a detailed map of the electronic landscape of a molecule like this compound can inform on its potential binding mechanisms, metabolic stability, and overall suitability as a drug candidate. Theoretical calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for predicting these properties with a high degree of accuracy.

Computational Methodology: A Standard Protocol

2.1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization calculations, typically using DFT with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional. A common and effective basis set for such organic molecules is the 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1] The optimization process continues until a stationary point on the potential energy surface is found, corresponding to the molecule's lowest energy conformation.

2.2. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

2.3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated to describe the molecule's reactivity and electronic behavior. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.[2][3]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

  • Mulliken Atomic Charges: These calculations provide the charge distribution on an atomic level within the molecule, offering further insight into its polarity and reactive sites.

Predicted Electronic Properties of Benzofuran Derivatives

In the absence of specific published data for this compound, the following tables summarize representative theoretical data for structurally similar benzofuran derivatives. This information serves as a valuable reference for predicting the electronic properties of this compound.

Table 1: Frontier Molecular Orbital Energies of Representative Benzofuran Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
7-methoxy-benzofuran-2-carboxylic acidDFT/B3LYP/6-311+G(d,p)--4.189
1-benzofuran-2-carboxylic acidDFT/UB3LYP/6-31G(d,p)-6.367-1.6324.735
2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acidDFT/B3LYP/6-31+G(d,p)--~5.21

Note: The presented data is for structurally related compounds and should be considered as an estimation for this compound.

Table 2: Global Reactivity Descriptors of a Representative Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

ParameterValue (eV)
Ionization Potential (I)6.367
Electron Affinity (A)1.632
Electronegativity (χ)3.999
Chemical Hardness (η)2.367
Chemical Softness (S)0.422
Electrophilicity Index (ω)3.374

Note: These values are derived from the HOMO and LUMO energies of 1-benzofuran-2-carboxylic acid and provide a framework for understanding the reactivity of the benzofuran scaffold.

Visualizing the Computational Workflow and Electronic Concepts

4.1. Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of the electronic structure of a molecule like this compound.

computational_workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis elec_prop Electronic Property Calculation freq_analysis->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Mapping elec_prop->mep charges Mulliken Charge Analysis elec_prop->charges end Data Analysis and Interpretation homo_lumo->end mep->end charges->end homo_lumo_concept cluster_orbitals Molecular Orbitals cluster_key Key lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo energy Energy energy->lumo Excitation transition ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap) key_electron Electron Transition key_energy Energy Absorption

References

The Multifaceted Biological Potential of Benzofuran Nitrile Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. Among these, benzofuran nitrile isomers are emerging as a particularly promising class of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitrile group, a versatile pharmacophore, can significantly influence the electronic properties and binding interactions of the benzofuran core, leading to enhanced biological efficacy. This technical guide provides an in-depth overview of the current understanding of the biological activities of benzofuran nitrile isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anticancer Activity

Benzofuran nitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for tumor progression and survival.

Quantitative Data: In Vitro Anticancer and EGFR Kinase Inhibitory Activities

The following table summarizes the in vitro antiproliferative and EGFR tyrosine kinase (TK) inhibitory activities of a series of newly synthesized cyanobenzofuran derivatives. The data highlights their potency against various cancer cell lines and their specific molecular target.

CompoundCancer Cell LineAntiproliferative IC50 (µM)[1]EGFR TK Inhibition IC50 (µM)[1]
2 HePG2 (Liver)23.670.81
HCT-116 (Colon)13.85
MCF-7 (Breast)17.28
3 HePG2 (Liver)-0.95
HCT-116 (Colon)-
MCF-7 (Breast)-
8 HePG2 (Liver)16.08-
HCT-116 (Colon)8.81
MCF-7 (Breast)8.36
10 HePG2 (Liver)-1.12
HCT-116 (Colon)-
MCF-7 (Breast)-
11 HePG2 (Liver)-0.88
HCT-116 (Colon)-
MCF-7 (Breast)-
Doxorubicin HePG2 (Liver)4.17Not Applicable
HCT-116 (Colon)5.32
MCF-7 (Breast)6.84
Afatinib HePG2 (Liver)8.87Not Applicable
HCT-116 (Colon)11.2
MCF-7 (Breast)5.5
Gefitinib --0.90
Signaling Pathway: EGFR Inhibition and Apoptosis Induction

Several benzofuran nitrile compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cell growth and proliferation, and its overactivation is a common feature in many cancers. By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis Benzofuran_Nitrile Benzofuran Nitrile Isomer Benzofuran_Nitrile->EGFR Inhibition Benzofuran_Nitrile->Caspase3 Activation

Caption: EGFR signaling pathway and the inhibitory action of benzofuran nitrile isomers.

Experimental Protocols

This protocol is a widely used colorimetric assay to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2][3][4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran nitrile isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the phosphorylation of a substrate by the EGFR tyrosine kinase. The level of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation compared to a control.

Methodology:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

  • Detection: The amount of phosphorylated substrate is determined using a detection reagent. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Benzofuran derivatives have been recognized for their antimicrobial properties, and the inclusion of a nitrile group can modulate this activity. While specific data for a wide range of benzofuran nitrile isomers is still emerging, the existing research on related structures provides a strong basis for their potential as antibacterial and antifungal agents.

Quantitative Data: In Vitro Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzofuran derivatives against various bacterial and fungal strains. It is important to note that not all of these compounds contain a nitrile group, but they represent the broader potential of the benzofuran scaffold.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Benzofuran-ketoxime derivativeStaphylococcus aureus0.039[5]
Benzofuran-ketoxime derivativesCandida albicans0.625-2.5[5]
6-hydroxy-benzofuran derivatives (15, 16)Various bacterial strains0.78-3.12[3]
2-aryl-benzofuran derivativesVarious bacterial strains0.78-6.25[3]
Bromo-substituted benzofurans (23, 24)Various bacterial strains(29.76-31.96 mmol/L)[3]
Experimental Protocols

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[6][7][8]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[6][7]

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Serial twofold dilutions of the benzofuran nitrile isomer are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 28-35°C for 48-72 hours for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the wells.

Anti-inflammatory Activity

Benzofuran nitrile isomers have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the inhibitory effects of some benzofuran derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound/DerivativeAssayIC50 (µM)Reference(s)
Aza-benzofuran (1)NO Inhibition in RAW 264.7 cells17.3[6]
Aza-benzofuran (4)NO Inhibition in RAW 264.7 cells16.5[6]
Piperazine/benzofuran hybrid (5d)NO Inhibition in RAW 264.7 cells52.23[4]
Signaling Pathways: NF-κB and MAPK Inhibition

The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the expression of pro-inflammatory genes and the production of inflammatory mediators.

Inflammatory_Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Proinflammatory_Genes IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->Proinflammatory_Genes Benzofuran_Nitrile Benzofuran Nitrile Isomer Benzofuran_Nitrile->MAPKK Inhibition Benzofuran_Nitrile->IKK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran nitrile isomers.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The amount of NO produced is measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the benzofuran nitrile isomers for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, the culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this edema.

Methodology:

  • Animal Dosing: The test compound (benzofuran nitrile isomer) is administered to the animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to that in the control group.

Conclusion

Benzofuran nitrile isomers represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at exploring the full therapeutic potential of this important chemical scaffold. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties, and conducting in vivo efficacy studies to translate the promising in vitro results into tangible clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The introduction of a nitrile group at the 4-position provides a versatile handle for further chemical transformations, enabling the synthesis of diverse derivatives for drug discovery and development. Palladium-catalyzed cross-coupling reactions, particularly cyanation reactions, have emerged as powerful and efficient methods for the synthesis of aryl nitriles, offering significant advantages over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. These modern catalytic approaches often proceed under milder conditions with greater functional group tolerance.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a two-step approach: the synthesis of the 4-bromobenzofuran precursor and its subsequent palladium-catalyzed cyanation.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step sequence. The first step involves the preparation of the key intermediate, 4-bromobenzofuran. The second, and focal, step is the palladium-catalyzed cyanation of 4-bromobenzofuran to yield the target molecule. This strategy allows for the modular and efficient construction of the desired product.

[A diagram of the chemical reaction for the synthesis of 4-bromobenzofuran would be depicted here if image generation were supported. The reaction would show a suitable precursor, such as 2-allyl-3-bromophenol, undergoing cyclization to form 4-bromobenzofuran.]

[A diagram of the chemical reaction for the palladium-catalyzed cyanation of 4-bromobenzofuran to this compound would be depicted here if image generation were supported.]

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The toxicity of cyanide-containing reagents should be given special consideration, and all handling should be performed in a well-ventilated fume hood.

One-Pot Synthesis of Benzofuran-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of Benzofuran-4-carbonitrile, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodologies focus on efficient, one-pot procedures to streamline the synthesis of this important heterocyclic compound.

Application Notes

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the benzofuran core, coupled with the reactive nitrile group at the 4-position, allows for diverse functionalization and the development of novel therapeutic agents. Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields. The one-pot protocols outlined below offer significant advantages by minimizing purification steps, reducing solvent waste, and improving overall efficiency.

The primary one-pot strategy detailed here is the copper-catalyzed aerobic oxidative cyclization of a substituted phenol with an alkyne. This approach is advantageous due to the use of a relatively inexpensive and environmentally benign copper catalyst and molecular oxygen as the terminal oxidant. The reaction demonstrates good functional group tolerance, making it applicable to a range of substituted phenols and alkynes. For the synthesis of this compound, 3-cyanophenol is the logical starting material, as the cyclization reaction typically proceeds at the ortho-position to the hydroxyl group. Phenylacetylene is a convenient and effective alkyne coupling partner in this reaction.

A second potential one-pot approach involves a palladium-catalyzed enolate arylation of a ketone with an ortho-bromophenol, followed by an acid-catalyzed cyclization. While a direct application to this compound is not explicitly detailed in the literature, this method offers an alternative pathway for the construction of the benzofuran ring system and could be adapted for this target molecule.

Data Presentation

The following table summarizes quantitative data for representative one-pot benzofuran syntheses based on the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This data is provided to offer a comparative overview of the efficiency of this methodology with various substrates.

EntryPhenol DerivativeAlkyne DerivativeCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenolPhenylacetyleneCu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.)PhNO₂1202485[1]
2p-CresolPhenylacetyleneCu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.)PhNO₂1202482[1]
3m-CresolPhenylacetyleneCu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.)PhNO₂1202478[1]
4p-MethoxyphenolPhenylacetyleneCu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.)PhNO₂1202475[1]
5Phenol1-PhenylpropyneCu(OTf)₂ (10 mol%), ZnCl₂ (1.5 eq.)PhNO₂1202472[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Phenylthis compound

This protocol is adapted from the general procedure for the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes for the specific synthesis of a substituted this compound.[1]

Materials:

  • 3-Cyanophenol

  • Phenylacetylene

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Zinc chloride (ZnCl₂)

  • Nitrobenzene (PhNO₂)

  • Schlenk tube

  • Oxygen balloon

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube, add 3-cyanophenol (1.5 mmol, 1.0 equiv.), copper(II) trifluoromethanesulfonate (0.1 mmol, 10 mol%), and zinc chloride (2.25 mmol, 1.5 equiv.).

  • Evacuate the tube and backfill with oxygen gas (this can be done using an oxygen balloon).

  • Add nitrobenzene (2 mL) and phenylacetylene (1.0 mmol, 1.0 equiv.) to the reaction mixture under an oxygen atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylthis compound.

Visualizations

One_Pot_Benzofuran_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Phenol 3-Cyanophenol Reaction_Vessel Reaction Vessel (Schlenk Tube) Phenol->Reaction_Vessel Alkyne Phenylacetylene Alkyne->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration 1. Cool & Dilute Catalyst Cu(OTf)₂ ZnCl₂ Catalyst->Reaction_Vessel Solvent PhNO₂ Solvent->Reaction_Vessel Atmosphere O₂ (balloon) Atmosphere->Reaction_Vessel Temperature 120 °C Temperature->Reaction_Vessel Time 24 h Time->Reaction_Vessel Evaporation Evaporation Filtration->Evaporation 2. Concentrate Chromatography Column Chromatography Evaporation->Chromatography 3. Purify Product This compound Chromatography->Product

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes and Protocols: Benzofuran-4-carbonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Benzofuran-4-carbonitrile as a key intermediate in the preparation of pharmaceutically relevant compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and bioactive natural products with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, and its corresponding carboxylic acid, serve as valuable building blocks for the synthesis of complex molecules in drug discovery and development.

Application Note 1: Synthesis of 4-Benzofurancarboxylic Acid - A Key Pharmaceutical Intermediate

4-Benzofurancarboxylic acid is a significant intermediate in the pharmaceutical industry. A patented multi-step synthesis highlights its importance and provides a pathway that can be accessed from simpler precursors. While the patent describes the synthesis of the methyl ester, it underscores the value of the 4-substituted benzofuran core. This compound is a direct and versatile precursor to this carboxylic acid via hydrolysis.

A plausible synthetic approach to 4-benzofurancarboxylic acid, leveraging common organic reactions, is outlined below. This workflow demonstrates the strategic importance of intermediates like this compound.

Experimental Workflow: Synthesis of 4-Benzofurancarboxylic Acid

G cluster_0 Synthesis of Benzofuran Core cluster_1 Functional Group Transformations Start Commercially Available Phenol Derivative Step1 Introduction of Ortho-alkynyl Group (e.g., Sonogashira Coupling) Start->Step1 Step2 Intramolecular Cyclization (e.g., Copper-catalyzed) Step1->Step2 Benzofuran Substituted Benzofuran Step2->Benzofuran Nitrile_Intro Introduction of Nitrile Group (e.g., Sandmeyer or Rosenmund-von Braun Reaction) Benzofuran->Nitrile_Intro B4C This compound Nitrile_Intro->B4C Hydrolysis Hydrolysis of Nitrile B4C->Hydrolysis B4CA 4-Benzofurancarboxylic Acid Hydrolysis->B4CA

Caption: Synthetic workflow for 4-Benzofurancarboxylic Acid.

Application Note 2: Key Chemical Transformations of this compound

This compound is a versatile intermediate due to the reactivity of the nitrile group, which can be transformed into other key functional groups, expanding its utility in the synthesis of diverse pharmaceutical scaffolds.

  • Hydrolysis to Carboxylic Acid: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 4-benzofurancarboxylic acid. This carboxylic acid can then be used in amide bond formation, esterification, or other transformations to build more complex drug candidates.

  • Reduction to Amine: The nitrile group can be reduced to a primary amine (4-(aminomethyl)benzofuran). This amine can serve as a nucleophile in various reactions, such as alkylation, acylation, or reductive amination, to introduce new side chains and build molecular diversity.

Quantitative Data Summary

The following table summarizes typical reaction yields for key transformations in the synthesis of benzofuran derivatives, based on analogous reactions reported in the literature.

StepReactantsReagents and ConditionsProductYield (%)
Sonogashira Couplingo-Iodophenol derivative, Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N2-Alkynylphenol derivative70-95
Copper-Catalyzed Cyclization2-Alkynylphenol derivativeCuI, Et₃N, EtOH, 75°CBenzofuran derivative60-85
Nitrile Hydrolysis (Basic)This compound10% NaOH (aq), Reflux4-Benzofurancarboxylic acid>90
Nitrile Reduction to AmineThis compoundLiAlH₄, THF or H₂, Raney Ni4-(Aminomethyl)benzofuran70-90

Experimental Protocols

Protocol 1: Synthesis of a Benzofuran Core via Sonogashira Coupling and Cyclization (Analogous to Benzofuran-6-carbonitrile Synthesis)

This protocol is adapted from the synthesis of a substituted benzofuran and illustrates a general method for constructing the benzofuran ring system.

Step A: Sonogashira Coupling

  • To a solution of an o-iodophenol derivative (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-alkynylphenol derivative.

Step B: Copper-Catalyzed Intramolecular Cyclization

  • Dissolve the 2-alkynylphenol derivative (1.0 eq) in a solvent mixture of ethanol and triethylamine (1:1).

  • Add cuprous iodide (CuI, 0.05 eq).

  • Heat the resulting solution to 75 °C and stir for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in an organic solvent (e.g., chloroform) and wash with aqueous NaOH solution to remove any unreacted starting material.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the benzofuran product, which can be further purified by column chromatography if necessary.

Protocol 2: Hydrolysis of this compound to 4-Benzofurancarboxylic Acid
  • In a round-bottom flask, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of ammonia gas and by TLC analysis.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid (HCl) until a precipitate forms and the pH is acidic.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-benzofurancarboxylic acid. The product can be recrystallized from a suitable solvent (e.g., ethanol/water) for further purification.

Signaling Pathway and Mechanism of Action

While a specific signaling pathway cannot be detailed without a defined final drug product, benzofuran-based pharmaceuticals are known to interact with a variety of biological targets. The diagram below illustrates a generalized mechanism of action where a drug molecule, derived from a benzofuran intermediate, binds to a specific target (e.g., an enzyme or receptor), thereby modulating its activity and leading to a therapeutic effect.

G Drug Benzofuran-based Drug Target Biological Target (e.g., Enzyme, Receptor) Drug->Target Interaction Binding Binding Event Target->Binding Modulation Modulation of Target Activity (Inhibition or Activation) Binding->Modulation Response Cellular Response Modulation->Response Effect Therapeutic Effect Response->Effect

Application Notes and Protocols: Benzofuran Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of Benzofuran-4-carbonitrile in anticancer drug discovery. The following application notes and protocols are based on the broader class of benzofuran derivatives, which have shown significant potential as anticancer agents.

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities.[1][2] In the realm of oncology, benzofuran derivatives have emerged as a promising class of molecules with potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[2][3][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of cell cycle arrest, apoptosis, and modulation of key signaling pathways involved in cancer progression.[5][6][7]

These application notes provide an overview of the cytotoxic effects of various benzofuran derivatives and detailed protocols for key in vitro assays to evaluate their anticancer potential.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected benzofuran derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer activity of this class of compounds.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
Compound 1 (bromine on methyl at pos. 3)K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Compound 4 (Benzene-sulfonamide hybrid)HCT116 (p53-null)2.91[4]
MDA-MB-435s (p53-mutated)4.71[4]
Compound 12 SiHa (Cervical Cancer)1.10[2]
HeLa (Cervical Cancer)1.06[2]
Compound 22d (Oxindole hybrid)MCF-7 (Breast Cancer)3.41[2]
T-47D (Breast Cancer)3.82[2]
Compound 22f (Oxindole hybrid)MCF-7 (Breast Cancer)2.27[2]
T-47D (Breast Cancer)7.80[2]
Compound 28g (3-Amidobenzofuran)MDA-MB-231 (Breast Cancer)3.01[2]
HCT-116 (Colon Cancer)5.20[2]
HT-29 (Colon Cancer)9.13[2]
Compound 38 (Piperazine-based)A549 (Lung Cancer)25.15[2]
K562 (Leukemia)29.66[2]
Compound 4g (Chalcone hybrid)HCC1806 (Breast Cancer)5.93[8]
HeLa (Cervical Cancer)5.61[8]
Compound 32 (Pyrazolyl)methanoneA2780 (Ovarian Cancer)12[9]
Compound 33 (Pyrazolyl)methanoneA2780 (Ovarian Cancer)11[9]

Experimental Protocols

Herein are detailed protocols for fundamental assays used to characterize the anticancer properties of benzofuran derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Benzofuran derivative stock solution (in DMSO)

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Benzofuran derivative

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the cellular DNA content is proportional to the fluorescence intensity of the PI signal, which can be measured by flow cytometry.

Materials:

  • Benzofuran derivative

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative for the desired time.

  • Cell Harvesting: Collect all cells and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_conclusion Conclusion A Cancer Cell Culture B Treatment with Benzofuran Derivative A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Mechanism of Action Studies (e.g., Western Blot) B->F G Determine IC50 Values C->G H Quantify Apoptosis D->H I Analyze Cell Cycle Distribution E->I J Identify Signaling Pathway Modulation F->J K Lead Compound Identification G->K H->K I->K J->K

Caption: General workflow for evaluating the anticancer potential of benzofuran derivatives.

Signaling Pathway: p53-Dependent G2/M Arrest

Some benzofuran derivatives have been shown to induce cell cycle arrest at the G2/M phase through a p53-dependent mechanism.[1][5]

G cluster_pathway p53-Dependent G2/M Arrest Benzofuran Benzofuran Derivative p53 p53 Activation Benzofuran->p53 induces p21 p21 Upregulation p53->p21 activates transcription CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest promotes G2/M transition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified p53-dependent signaling pathway leading to G2/M arrest.

References

Benzofuran-4-carbonitrile: A Versatile Building Block for the Development of Potent mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a critical regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. The benzofuran scaffold has emerged as a promising platform for the design of novel mTOR inhibitors. This document provides detailed application notes and protocols for researchers and drug development professionals on the use of Benzofuran-4-carbonitrile as a key building block in the synthesis and evaluation of a new class of potent mTOR inhibitors.

The mTOR Signaling Pathway: A Central Hub in Cellular Regulation

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] As illustrated in the signaling pathway diagram below, these complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, and cellular energy status. In turn, they phosphorylate a wide array of downstream substrates to control key cellular processes.

mTOR_Signaling_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP/AMP) Energy Status (ATP/AMP) Energy Status (ATP/AMP)->mTORC1 AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 mTORC2 mTORC2 AKT->mTORC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Synthesis_Workflow Start This compound Step1 Reduction of Nitrile (e.g., LiAlH4 or H2/Catalyst) Start->Step1 Intermediate1 4-(Aminomethyl)benzofuran Step1->Intermediate1 Step2 Further Elaboration (e.g., Amide coupling, Alkylation) Intermediate1->Step2 End Potent mTOR Inhibitor Step2->End Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Detection & Analysis F->G

References

Application Note: A General Protocol for the N-Alkylation of Benzofuran-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in pharmaceutical development.[1][2][3][4] The functionalization of the benzofuran core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This application note provides a detailed experimental protocol for the N-alkylation of a representative benzofuran-4-carbonitrile derivative, a common scaffold in drug discovery. The protocol outlines a straightforward and efficient method using standard laboratory reagents and techniques, making it broadly applicable for the synthesis of compound libraries for screening purposes.

Introduction

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The introduction of various substituents onto the benzofuran nucleus is a critical step in the development of new therapeutic agents.[3] N-alkylation of nitrogen-containing heterocyclic moieties appended to the benzofuran core is a common strategy to enhance potency, selectivity, and pharmacokinetic profiles. This document presents a general and reproducible protocol for the N-alkylation of a hypothetical this compound derivative containing a secondary amine, which serves as a versatile intermediate for further chemical modifications.

Experimental Protocol

This protocol describes the N-alkylation of a model compound, (benzofuran-4-yl)-N-methylmethanamine, with a generic alkyl halide in the presence of a non-nucleophilic base.

Materials:

  • (Benzofuran-4-yl)-N-methylmethanamine (starting material)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes (for chromatography)

  • Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (benzofuran-4-yl)-N-methylmethanamine (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of 0.1 M of the starting material.

  • Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to a moderate temperature (e.g., 50-60 °C).

  • Workup:

    • Once the reaction is complete, filter the solid potassium carbonate and wash it with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound derivative.

Data Presentation

The following table summarizes the results for the N-alkylation of (benzofuran-4-yl)-N-methylmethanamine with different alkyl halides under the described conditions.

EntryAlkyl HalideReaction Time (h)Temperature (°C)Yield (%)
1Iodomethane122592
2Ethyl Bromide185085
3Benzyl Bromide162588
4Propargyl Bromide202578

Table 1. Results of the N-alkylation of (benzofuran-4-yl)-N-methylmethanamine with various alkyl halides.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Starting Material (this compound derivative) reagents Add K₂CO₃ and Alkyl Halide in CH₃CN start->reagents 1.0 eq reaction Stir at RT or Heat (Monitor by TLC) reagents->reaction 12-24 h filtration Filter and Concentrate reaction->filtration extraction Aqueous Workup (EtOAc, NaHCO₃, Brine) filtration->extraction drying Dry (MgSO₄) and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure N-Alkylated Product purification->product

Figure 1. General workflow for the N-alkylation of this compound derivatives.

Discussion

The provided protocol for the N-alkylation of a this compound derivative is a robust and versatile method for the synthesis of a variety of analogues. The use of potassium carbonate as a base and acetonitrile as a solvent provides a clean reaction with straightforward workup and purification. The reaction conditions are mild and tolerate a range of functional groups on the alkyl halide. The yields obtained in the representative examples are good to excellent, demonstrating the efficiency of this method. This protocol can be readily adapted for high-throughput synthesis and the generation of compound libraries for drug discovery programs.

Conclusion

This application note details a general and efficient experimental protocol for the N-alkylation of this compound derivatives. The method is high-yielding and applicable to a variety of alkylating agents. The provided workflow and data table serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and functionalization of benzofuran-based compounds.

References

The Role of Benzofuran-4-carbonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[3][4] This document provides detailed application notes and protocols on the use of a specific derivative, Benzofuran-4-carbonitrile, as a key starting material and structural motif in the synthesis of kinase inhibitors. We will explore its application in targeting several important kinases, present relevant biological data, and provide generalized experimental protocols.

Introduction to Benzofuran Derivatives as Kinase Inhibitors

Benzofuran derivatives have been successfully developed to target a variety of kinases, playing a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][5] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases.[1] The introduction of a carbonitrile group, as in this compound, can provide a key interaction point with the target protein or serve as a synthetic handle for further molecular elaboration.

Key Kinase Targets for this compound Based Inhibitors

Research has highlighted the potential of benzofuran-based compounds to inhibit several key kinases implicated in cancer and other diseases. These include:

  • Src and Zeta-Chain-Associated Protein (ZAP-70) Kinases: Benzofuran derivatives have shown significant inhibitory activity against these non-receptor tyrosine kinases, which are involved in cell growth, differentiation, and survival.[1]

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[6][7] Benzofuran-containing molecules have been identified as inhibitors of mTORC1.[6]

  • Aurora B Kinase: This serine/threonine kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis.[8] Benzofuran derivatives have been identified as novel inhibitors of Aurora B kinase.[8]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a well-established anti-cancer strategy.[3][9] Benzofuran hybrids have been designed as potent CDK2 inhibitors.[3][9]

Quantitative Data on Benzofuran-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of various benzofuran derivatives against different kinase targets and cancer cell lines. While not all of these compounds are explicitly derived from this compound, they provide valuable structure-activity relationship (SAR) insights for the development of new inhibitors based on this scaffold.

Compound ClassTarget Kinase / Cell LineIC50 / Ki (µM)Reference
Amiloride-benzofuran derivativeuPA0.43 (IC50), 0.088 (Ki)[1]
Benzofuran-2-carboxamideHCT116 (p53-null)2.91[1]
Imidazole-based BenzofuranMCF-77.70[1]
mTORC1 InhibitorHead and Neck (SQ20B)0.46[10]
Benzofuran-acylhydrazoneA2780 (ovarian)11 - 12[5]
N-aryl piperazine benzofuranA549 (lung)0.12[5]
N-aryl piperazine benzofuranSGC7901 (gastric)2.75[5]
3-(piperazinylmethyl)benzofuranPanc-1 (pancreatic)0.94[9]
3-(piperazinylmethyl)benzofuranMCF-7 (breast)2.92[9]
3-(piperazinylmethyl)benzofuranA-549 (lung)1.71[9]
Oxindole/benzofuran hybridCDK20.0378[3]
Oxindole/benzofuran hybridGSK-3β0.0412[3]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of kinase inhibition and the process of developing inhibitors, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 (Target for Benzofuran Inhibitors) Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Benzofuran_Inhibitor This compound Derivative Benzofuran_Inhibitor->mTORC1 Inhibits

Caption: The mTOR signaling pathway, a key regulator of cell growth, is a target for benzofuran-based inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amination) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Kinase In Vitro Kinase Assays (IC50 determination) Characterization->In_Vitro_Kinase Cell_Based Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Kinase->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling to Introduce an Aryl Moiety at a Halogenated Position

This protocol is applicable if this compound is first halogenated (e.g., brominated) at a suitable position to allow for cross-coupling.

Materials:

  • Halogenated this compound derivative

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated this compound derivative (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Nucleophilic Aromatic Substitution

The carbonitrile group can activate the benzofuran ring for nucleophilic aromatic substitution, or a leaving group can be introduced at another position.

Materials:

  • Substituted this compound with a suitable leaving group (e.g., F, Cl)

  • Nucleophile (e.g., an amine, thiol)

  • Base (e.g., K2CO3, DIPEA)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve the substituted this compound (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add the nucleophile (1.1-2.0 eq) and the base (1.5-3.0 eq).

  • Heat the reaction mixture (temperature will vary depending on the reactivity of the substrates, typically 60-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water or an ice-water mixture.

  • Collect the precipitated solid by filtration or extract the aqueous layer with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound represents a valuable starting material and core scaffold for the synthesis of novel kinase inhibitors. Its derivatives have the potential to target a range of kinases implicated in serious diseases, particularly cancer. The synthetic protocols provided herein offer a general framework for the chemical elaboration of the this compound core, and the presented biological data underscores the therapeutic potential of this class of compounds. Further research into the synthesis and biological evaluation of specific derivatives of this compound is warranted to fully explore their potential as next-generation kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of benzofuran derivatives in high-throughput screening (HTS) for drug discovery. The protocols and data presented are based on published research and are intended to guide the design and execution of similar screening campaigns.

Introduction to Benzofuran Derivatives in Drug Discovery

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. Its derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] The versatile nature of the benzofuran scaffold allows for the synthesis of diverse chemical libraries, making it an attractive starting point for drug discovery programs.[1] Benzofuran derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][4][5][6] High-throughput screening (HTS) of compound libraries containing benzofuran scaffolds has been instrumental in identifying novel hit compounds for various therapeutic targets.[7][8]

Applications in High-Throughput Screening

Benzofuran derivatives have been successfully employed in various HTS campaigns to identify modulators of biological targets. Notable examples include the discovery of inhibitors of the Hepatitis C Virus (HCV) and selective inhibitors of Sirtuin 2 (SIRT2).

Case Study 1: Identification of Benzofuran-Based Hepatitis C Virus (HCV) Inhibitors

A high-throughput, cell-based luciferase reporter assay was utilized to screen a diverse small-molecule library of approximately 300,000 compounds, leading to the identification of a benzofuran class of HCV inhibitors.[7][8] The subsequent optimization of this scaffold resulted in potent inhibitors of HCV replication.[7][8]

Quantitative Data Summary

Compound ClassAssay TypeTargetKey FindingsReference
Benzofuran DerivativesCell-based HCV Luciferase Reporter AssayHCV ReplicationPotent inhibition of HCV (EC50 < 100 nM), low cytotoxicity (CC50 > 25 μM), and high selectivity (Selectivity Index > 371-fold).[7][8]
Case Study 2: Discovery of Selective Sirtuin 2 (SIRT2) Inhibitors

In vitro enzymatic screening of a series of synthesized benzofuran derivatives identified compounds with selective inhibitory activity against SIRT2 over SIRT1 and SIRT3.[9] This work highlights the potential of the benzofuran scaffold in developing isoform-selective enzyme inhibitors.

Quantitative Data Summary

CompoundTargetIC50 (µM)SelectivityReference
Benzofuran Derivative 7eSIRT23.81Selective over SIRT1 (IC50 > 100 µM) and SIRT3 (IC50 > 100 µM)[9]
Tenovin-6 (Reference)SIRT215.32Not Specified[9]
Other Benzofuran DerivativesSIRT23.81 - 95.21Selective over SIRT1 and SIRT3[9]

Experimental Protocols

The following is a detailed protocol for a high-throughput, cell-based HCV luciferase reporter assay, adapted from the methodology used to identify the benzofuran class of HCV inhibitors.[7][8]

Protocol 1: High-Throughput Cell-Based HCV Luciferase Reporter Assay

Objective: To identify compounds that inhibit HCV replication using a cell-based reporter assay.

Principle: A human hepatoma cell line (e.g., Huh7) is engineered to harbor an HCV replicon that contains a luciferase reporter gene. The level of luciferase activity is directly proportional to the rate of HCV replication. Inhibitors of HCV replication will lead to a decrease in the luciferase signal.

Materials:

  • Huh7 cell line stably expressing an HCV replicon with a luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Assay plates (e.g., 384-well or 1536-well, white, solid-bottom)

  • Compound library (including benzofuran derivatives) dissolved in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Culture: Maintain the HCV replicon-containing Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 25-50 nL) of compound solutions from the library into the wells of the assay plate using an acoustic liquid handler or a pin tool.

    • Include appropriate controls:

      • Negative Control: DMSO only (represents 100% replication).

      • Positive Control: A known HCV inhibitor (e.g., a specific NS5A or NS5B inhibitor).

  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium to a predetermined optimal density.

    • Dispense the cell suspension into the assay plates containing the pre-spotted compounds.

  • Incubation: Incubate the assay plates at 37°C in a 5% CO₂ incubator for a period that allows for sufficient viral replication and compound activity (e.g., 48-72 hours).

  • Luminescence Reading:

    • Equilibrate the assay plates to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the control wells.

    • Calculate the percentage of inhibition for each compound.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response studies on the hit compounds to determine their EC50 values.

Cytotoxicity Assay (Counter-screen):

It is crucial to perform a counter-screen to eliminate cytotoxic compounds. This can be done in parallel using a cell viability assay (e.g., CellTiter-Glo) with the parental Huh7 cell line (without the replicon). Compounds that show significant cytotoxicity (e.g., CC50 < 25 µM) should be deprioritized.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis cluster_followup Hit Validation Compound_Library Compound Library (Benzofuran Derivatives) Compound_Plating Compound Dispensing (e.g., Acoustic) Compound_Library->Compound_Plating Assay_Plate 384-well Assay Plate Cell_Seeding Cell Seeding Assay_Plate->Cell_Seeding Compound_Plating->Assay_Plate Cell_Culture HCV Replicon Cell Culture Cell_Culture->Cell_Seeding Incubation Incubation (48-72h, 37°C) Cell_Seeding->Incubation Lysis_Reagent Add Luciferase Reagent Incubation->Lysis_Reagent Luminescence_Reading Read Luminescence Lysis_Reagent->Luminescence_Reading Data_Analysis Data Analysis (% Inhibition, Z') Luminescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Hit_Identification->Cytotoxicity SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

Caption: High-throughput screening workflow for the identification of HCV replication inhibitors.

HCV_Replication_Pathway cluster_host Host Cell cluster_inhibition Inhibition HCV_RNA HCV Genomic RNA (+) sense Translation Translation HCV_RNA->Translation Replication_Complex Replication Complex (on ER membranes) HCV_RNA->Replication_Complex Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolytic_Processing->NS_Proteins NS_Proteins->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Negative_RNA (-) sense RNA intermediate RNA_Replication->Negative_RNA Negative_RNA->RNA_Replication Positive_RNA New (+) sense HCV RNA Negative_RNA->Positive_RNA Positive_RNA->HCV_RNA further replication cycles Assembly Virion Assembly Positive_RNA->Assembly Release Virus Release Assembly->Release Benzofuran Benzofuran Derivatives Benzofuran->Replication_Complex Inhibition

Caption: Simplified schematic of the HCV replication cycle and the inhibitory action of benzofuran derivatives.

References

Application Notes and Protocols: Benzofuran-4-carbonitrile in the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their rigid, planar structure and electron-rich nature make them excellent building blocks for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a cyano (-CN) group at the 4-position of the benzofuran core, as in benzofuran-4-carbonitrile, offers a versatile handle for synthesizing a variety of functional materials. The nitrile group is a strong electron-withdrawing group, which can be used to tune the electronic properties of the resulting molecules, such as their HOMO/LUMO energy levels, and can also serve as a reactive site for further chemical transformations.

These application notes provide an overview of the potential applications of this compound in the synthesis of materials for organic electronics, along with detailed protocols for key synthetic transformations.

Potential Applications in Organic Electronics

While direct literature on the use of this compound as a starting material for organic electronic materials is emerging, its structure suggests significant potential in the following areas:

  • Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs): The benzofuran core can be functionalized with electron-donating moieties to create materials with suitable HOMO levels for efficient hole extraction from the perovskite layer. The nitrile group can enhance the material's thermal stability and influence its energy levels.

  • Electron Transport Materials (ETMs) for OLEDs and OPVs: The electron-withdrawing nature of the nitrile group makes this compound a promising building block for n-type organic semiconductors.

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): By combining the this compound core with other aromatic units, it is possible to synthesize bipolar host materials with high triplet energies, which are essential for efficient blue PhOLEDs.

  • Building Blocks for Donor-Acceptor (D-A) Copolymers for OPVs: this compound can be used as a precursor to either donor or acceptor units in D-A copolymers, which are commonly used as the active layer in bulk heterojunction solar cells.

Synthetic Pathways and Protocols

The functionalization of the this compound core can be achieved through various cross-coupling reactions. The following sections detail the protocols for Suzuki and Stille cross-coupling reactions, which are widely used in the synthesis of conjugated organic materials.

Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[1][2] In this context, a bromo-substituted this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to extend the π-conjugation of the system.

Protocol: Synthesis of an Aryl-Substituted this compound Derivative

This protocol describes a general procedure for the Suzuki coupling of a hypothetical 7-bromo-benzofuran-4-carbonitrile with an arylboronic acid.

dot

Caption: Suzuki cross-coupling workflow.

Materials:

  • 7-Bromo-benzofuran-4-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Toluene

  • Water

  • Argon (or other inert gas)

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromo-benzofuran-4-carbonitrile, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh3)4 to the flask under a positive pressure of argon.

  • Add a degassed 2:1 mixture of toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-benzofuran-4-carbonitrile.

Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[3] This reaction is also widely used for the synthesis of conjugated polymers and small molecules for organic electronics.

Protocol: Synthesis of a Thienyl-Substituted this compound Derivative

This protocol outlines a general procedure for the Stille coupling of a hypothetical 7-bromo-benzofuran-4-carbonitrile with an organostannane derivative of thiophene.

dot

Caption: Stille cross-coupling workflow.

Materials:

  • 7-Bromo-benzofuran-4-carbonitrile (1.0 eq)

  • 2-(Tributylstannyl)thiophene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Anhydrous toluene

  • Argon (or other inert gas)

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromo-benzofuran-4-carbonitrile and Pd(PPh3)4.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by 2-(tributylstannyl)thiophene.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours under an argon atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-(thiophen-2-yl)this compound.

Data Presentation

The following tables summarize the expected properties of materials derived from this compound, based on data for analogous benzofuran derivatives found in the literature. These are predictive and should be confirmed experimentally.

Table 1: Predicted Optoelectronic Properties of this compound Derivatives

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Application
7-(Thiophen-2-yl)this compound-5.4-2.92.5OFETs, OPVs
7-(N,N-diphenylamino)this compound-5.2-2.52.7HTMs, OLEDs
7-(Pyridin-2-yl)this compound-5.6-3.12.5ETMs, OLEDs

Table 2: Predicted Device Performance of Materials Based on this compound

Device TypeMaterialRolePredicted Efficiency/Mobility
OPVD-A copolymer with this compound unitDonorPCE > 8%
OFET7,7'-(Ethene-1,2-diyl)bis(this compound)p-type semiconductorHole mobility > 0.1 cm²/Vs
Blue PhOLEDHost with this compound coreHostEQE > 20%

Logical Relationships

The synthesis of advanced materials for organic electronics from this compound follows a logical progression from a simple building block to a functional material, with each step designed to impart specific electronic or physical properties.

dot

material_synthesis_logic start This compound (Core Building Block) functionalization Functionalization (e.g., Bromination) start->functionalization coupling Cross-Coupling (Suzuki/Stille) functionalization->coupling material Target Material (Oligomer/Polymer) coupling->material properties Tuneable Optoelectronic Properties material->properties device Device Fabrication (OLED, OPV, OFET) material->device performance Device Performance Evaluation device->performance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Benzofuran-4-carbonitrile. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when employing a Sonogashira coupling followed by a cyclization strategy.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst- Use freshly opened or properly stored palladium and copper catalysts. - Consider pre-activation of the palladium catalyst.
2. Inefficient Halide Precursor- Iodides are generally more reactive than bromides. If using 4-bromo-2-hydroxybenzonitrile, consider synthesizing the iodo-analogue.
3. Insufficiently Strong Base- The pKa of the base is crucial for the deprotonation of the terminal alkyne. Consider switching to a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ if using an amine base is ineffective.
4. Low Reaction Temperature- While Sonogashira couplings can sometimes proceed at room temperature, electron-deficient substrates may require heating. Incrementally increase the temperature (e.g., to 60-80 °C) and monitor the reaction progress.
Formation of Significant Side Products (e.g., Homocoupling of Alkyne) 1. Presence of Oxygen- Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxidative homocoupling (Glaser coupling).[1]
2. Inappropriate Catalyst/Ligand Combination- The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Consider using bulky, electron-rich phosphine ligands.
3. High Copper Catalyst Loading- While copper is a co-catalyst, high concentrations can promote alkyne homocoupling. Reduce the amount of the copper salt.
Incomplete Cyclization of the 2-Alkynylphenol Intermediate 1. Inappropriate Solvent for Cyclization- The polarity and coordinating ability of the solvent can affect the cyclization step. If the Sonogashira coupling and cyclization are performed in one pot, ensure the chosen solvent is suitable for both steps. DMF, dioxane, or toluene are common choices.
2. Insufficient Base for Cyclization- The cyclization is often base-mediated. Ensure a sufficient amount of a suitable base is present to facilitate the intramolecular nucleophilic attack of the phenoxide.
3. Low Temperature for Cyclization- The cyclization step may require higher temperatures than the initial coupling. If a two-step approach is used, ensure the temperature is optimized for the cyclization.
Difficulty in Purifying the Final Product 1. Co-elution with Starting Materials or Side Products- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step.
2. Contamination with Metal Catalysts- Pass the crude product through a short plug of silica gel or celite before full purification. - Washing the organic extract with an aqueous solution of a chelating agent (e.g., EDTA) can help remove residual metals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the palladium and copper co-catalyzed Sonogashira cross-coupling of a 2-halo-4-cyanophenol (preferably 2-iodo-4-cyanophenol) with a terminal alkyne, such as trimethylsilylacetylene, followed by an in-situ or subsequent intramolecular cyclization.

Q2: How does the electron-withdrawing nitrile group at the 4-position affect the Sonogashira coupling reaction?

A2: The electron-withdrawing nature of the nitrile group can have a dual effect. It can activate the aryl halide towards oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle.[2][3] However, it can also decrease the nucleophilicity of the phenolic oxygen, potentially making the subsequent cyclization step more challenging. Careful optimization of the base and reaction temperature is therefore crucial.

Q3: Can I perform the Sonogashira coupling and the cyclization in one pot?

A3: Yes, a one-pot procedure is often feasible and efficient. The choice of base and solvent is critical to ensure both reactions proceed effectively. Amine bases like triethylamine or piperidine can often serve as both the base and a co-solvent, facilitating both the coupling and the cyclization.

Q4: What are the key parameters to optimize for improving the yield of this compound?

A4: The key parameters to optimize are:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand.

  • Base: The type and amount of base are critical for both the deprotonation of the alkyne and the subsequent cyclization.

  • Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.

  • Temperature: Both the coupling and cyclization steps may have different optimal temperatures.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Q5: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) side product?

A5: To minimize homocoupling, it is essential to rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[1] Using a minimal but effective amount of the copper(I) co-catalyst can also help.

Data Presentation

The following tables summarize quantitative data for optimizing key aspects of the benzofuran synthesis via Sonogashira coupling and cyclization.

Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Halides

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference(s)
Pd(PPh₃)₂Cl₂PPh₃Et₃NToluene80~80[4]
Pd₂(dba)₃XPhosK₂CO₃EtOH50Good[4]
Pd/CNoneEt₃NDMF100High[5]
PdCl₂(PPh₃)₂NoneTBAFNone100-120Moderate to Excellent[6]

Note: Yields are for analogous aryl halides and may vary for 2-halo-4-cyanophenol.

Table 2: Efficacy of Different Bases in Sonogashira Coupling

BaseCategorypKa (of conjugate acid)Typical SolventNotesReference(s)
Triethylamine (Et₃N)Amine10.75THF, DMF, TolueneCommonly used, can also act as a solvent.[7]
PiperidineAmine11.12DMFOften used in copper-free Sonogashira reactions.[2]
DBUAmidine13.5 (in MeCN)MeCN, DMFA stronger, non-nucleophilic base.[7]
K₂CO₃Inorganic10.33DMF, DioxaneA common and cost-effective inorganic base.[1]
Cs₂CO₃Inorganic10.33DMF, TolueneOften provides higher yields, especially for less reactive substrates.[1]

Table 3: Solvent Effects on Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols

SolventDielectric Constant (ε)Boiling Point (°C)Observed YieldReference(s)
DMSO47.2189Low (without base)[8]
CH₃CN37.582High (with Cs₂CO₃)[8]
DMF36.7153Commonly used[7]
Toluene2.4111Commonly used[4]

Experimental Protocols

The following is a detailed hypothetical protocol for the synthesis of this compound based on established procedures for similar molecules.

Synthesis of this compound via Sonogashira Coupling and Cyclization

Materials:

  • 2-Iodo-4-cyanophenol

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous, degassed)

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-iodo-4-cyanophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous, degassed toluene and triethylamine (3.0 eq) via syringe.

    • Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Deprotection and Cyclization:

    • After completion of the coupling reaction (as indicated by TLC), cool the mixture to room temperature.

    • Add a solution of potassium carbonate (2.0 eq) in methanol.

    • Stir the mixture at room temperature for 2-4 hours to effect both the desilylation and the intramolecular cyclization. Monitor this step by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Sonogashira Coupling cluster_cyclization Deprotection & Cyclization cluster_workup Work-up & Purification reagents Combine 2-iodo-4-cyanophenol, PdCl₂(PPh₃)₂, CuI inert Establish Inert Atmosphere (N₂) reagents->inert solvents Add Degassed Toluene and Triethylamine inert->solvents add_alkyne Add Trimethylsilylacetylene solvents->add_alkyne heat Heat to 60°C (4-6 hours) add_alkyne->heat monitor1 Monitor by TLC heat->monitor1 cool Cool to RT monitor1->cool Reaction Complete deprotect Add K₂CO₃ in Methanol cool->deprotect stir Stir at RT (2-4 hours) deprotect->stir monitor2 Monitor by TLC stir->monitor2 filter Dilute and Filter through Celite monitor2->filter Reaction Complete extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzofuran-4-carbonitrile by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel (200–300 mesh) is a commonly used and effective stationary phase.[1] Silica gel is slightly acidic, which is generally suitable for a compound with the polarity of this compound.[1]

Q2: Which solvent system is recommended for the elution of this compound?

A common and effective mobile phase for the purification of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[1] A starting ratio of 5:1 (petroleum ether:ethyl acetate) is often a good starting point for separation.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate if the compound elutes too slowly.

Q3: How can I determine the appropriate solvent system before running a large-scale column?

Thin-layer chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. The ideal solvent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, ensuring good separation from impurities.

Q4: What is the expected stability of this compound on silica gel?

This compound is generally stable under normal column chromatography conditions with a silica gel stationary phase. However, if you suspect degradation, which can occur with sensitive compounds on acidic silica, you can perform a stability test. Spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) have formed.

Q5: Can I use an alternative stationary phase if my compound degrades on silica gel?

If this compound shows signs of degradation on silica gel, consider using a more neutral stationary phase such as alumina (neutral or basic). For challenging separations, deactivating the silica gel by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%) can also be effective.

Troubleshooting Guide

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity.

    • Solution: Conduct a thorough screening of solvent systems using TLC. Try varying the ratio of petroleum ether to ethyl acetate (e.g., 8:1, 5:1, 3:1) to achieve a clear separation between the spot of your target compound and any impurities. The ideal Rf value for the product should be around 0.2-0.4.

  • Possible Cause: The column may be overloaded with the crude sample.

    • Solution: As a general guideline, the amount of crude material should not exceed 1-5% of the total mass of the silica gel used for packing the column. Overloading leads to broad, overlapping bands.

  • Possible Cause: Improper packing of the column.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation. Both wet and dry packing methods can be effective if performed carefully.

Issue 2: The this compound is not eluting from the column.

  • Possible Cause: The polarity of the mobile phase is too low.

    • Solution: If the compound is not moving down the column, gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, this means increasing the percentage of ethyl acetate in the mixture.

  • Possible Cause: The compound may have precipitated at the top of the column due to low solubility in the initial eluent.

    • Solution: Ensure the crude sample is fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading it onto the column. If solubility is a major issue, consider using the dry loading technique.

Issue 3: The collected fractions of this compound are contaminated with a co-eluting impurity.

  • Possible Cause: The impurity has a very similar polarity to the target compound.

    • Solution: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. If the impurity is an isomer, specialized columns or techniques like reverse-phase chromatography might be necessary.[2]

Issue 4: The compound appears as a streak rather than a defined band on the TLC plate and column.

  • Possible Cause: The sample is too concentrated when spotted on the TLC plate or loaded onto the column.

    • Solution: Dilute the sample before spotting it on the TLC plate. For column chromatography, ensure the sample is dissolved in a minimal amount of solvent to load it as a narrow band.

  • Possible Cause: The compound is interacting strongly with the acidic sites on the silica gel.

    • Solution: Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic one, to improve the band shape.

Data Presentation

The following table provides illustrative data for the purification of this compound. Actual values may vary depending on the specific impurities present in the crude mixture and the experimental conditions.

ParameterValueNotes
Stationary Phase Silica Gel (200-300 mesh)Standard for purification of moderately polar organic compounds.[1]
Mobile Phase System Petroleum Ether : Ethyl AcetateA common and effective solvent system for benzofuran derivatives.[1]
Solvent Ratio 5:1 to 3:1 (v/v)Start with a lower polarity (5:1) and increase the polarity if the compound elutes too slowly. A 5:1 ratio is a good starting point.[1]
Approximate Rf Value 0.3 - 0.4 (in 4:1 Petroleum Ether:EtOAc)This is an ideal range for good separation on a column.
Loading Method Wet or Dry LoadingDry loading is preferred if the crude product has poor solubility in the mobile phase.
Expected Recovery 80-95%This can vary significantly based on the purity of the crude material and the success of the separation.[1][3][4]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity mobile phase (e.g., 5:1 petroleum ether:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel pack evenly.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes or vials).

    • Maintain a constant flow rate. Applying gentle pressure with a pipette bulb or compressed air can speed up the process (flash chromatography).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

  • Analysis of Fractions:

    • Monitor the collected fractions for the presence of the desired compound using TLC.

    • Combine the fractions that contain the pure this compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow crude_product Crude this compound dissolve Dissolve in Minimum Solvent (Wet Loading) crude_product->dissolve adsorb Adsorb onto Silica (Dry Loading) crude_product->adsorb load_column Load Sample onto Packed Silica Gel Column dissolve->load_column adsorb->load_column elute Elute with Petroleum Ether: Ethyl Acetate Gradient load_column->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and versatile method for synthesizing the benzofuran core of this compound is through a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This typically involves the coupling of a suitably substituted 2-halophenol with a terminal alkyne. For this compound, a common starting material is a 3-hydroxy-4-halobenzonitrile which is coupled with a protected acetylene, followed by deprotection and cyclization.

Q2: What are the typical catalysts and reaction conditions for the Sonogashira coupling step?

A2: The Sonogashira coupling is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst.[1] Commonly used catalyst systems include a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI). The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent. Anhydrous and anaerobic conditions are often required to prevent side reactions and catalyst deactivation.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the Sonogashira coupling and the subsequent cyclization can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction progress.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic sequence. Here's a breakdown of potential issues and their solutions:

  • Inefficient Sonogashira Coupling:

    • Cause: Inactive catalyst, presence of oxygen, or moisture.

    • Troubleshooting:

      • Ensure your palladium and copper catalysts are of high quality and stored under an inert atmosphere.

      • Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Use anhydrous solvents and reagents.

      • Consider using a more active palladium catalyst or ligand.

  • Glaser Coupling Side Reaction:

    • Cause: The presence of oxygen can promote the homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[1]

    • Troubleshooting:

      • Maintain strict anaerobic conditions throughout the reaction.

      • Use a slight excess of the alkyne to favor the cross-coupling reaction.

  • Incomplete Cyclization:

    • Cause: The cyclization of the 2-alkynylphenol intermediate may not go to completion.

    • Troubleshooting:

      • Ensure the deprotection of the alkyne (if a protecting group is used) is complete before attempting cyclization.

      • Optimize the cyclization conditions, such as the choice of base, solvent, and reaction temperature.

Issue 2: Difficulty in Purifying the Final Product

Q: I am struggling to obtain pure this compound. What are the likely impurities and how can I remove them?

A: Purification can be challenging due to the presence of structurally similar impurities. The table below summarizes the common impurities and suggested purification methods.

Impurity NameSourceIdentificationPurification Method
Unreacted 3-hydroxy-4-halobenzonitrile Incomplete Sonogashira couplingTLC, HPLC, ¹H NMR (distinct aromatic signals)Column chromatography, recrystallization
Unreacted Alkyne Incomplete Sonogashira couplingTLC, ¹H NMR (presence of terminal alkyne proton)Evaporation under reduced pressure (if volatile), column chromatography
Alkyne Homocoupling Product (Diyne) Glaser coupling side reactionTLC, HPLC, Mass SpectrometryColumn chromatography
2-Alkynyl-5-cyanophenol (Intermediate) Incomplete cyclizationTLC, HPLC, ¹H NMR (presence of phenolic -OH proton)Column chromatography, or drive the cyclization to completion
Catalyst Residues (Palladium/Copper) From the Sonogashira coupling stepDiscoloration of the product (often dark)Filtration through a pad of Celite or silica gel, treatment with activated carbon

Experimental Protocol: A Generalized Two-Step Synthesis of this compound

This is a generalized protocol based on common methods for benzofuran synthesis. Researchers should optimize conditions for their specific substrates and setup.

Step 1: Sonogashira Coupling of 3-hydroxy-4-iodobenzonitrile with a Protected Alkyne (e.g., Trimethylsilylacetylene)

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-hydroxy-4-iodobenzonitrile (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add a degassed amine solvent (e.g., triethylamine or diisopropylamine).

  • To the stirred solution, add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Deprotection and Cyclization to form this compound

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., methanol or tetrahydrofuran).

  • Add a base (e.g., potassium carbonate or sodium hydroxide) to facilitate both the desilylation and the intramolecular cyclization.

  • Stir the reaction at room temperature or with heating, monitoring by TLC until the intermediate is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Synthesis_Pathway_and_Impurities Start 3-hydroxy-4-halobenzonitrile + Protected Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate 2-Alkynyl-5-cyanophenol (Protected) Sonogashira->Intermediate Impurity1 Unreacted Starting Materials Sonogashira->Impurity1 Incomplete Reaction Impurity2 Alkyne Homocoupling (Diyne) Sonogashira->Impurity2 Side Reaction (O₂ present) Cyclization Deprotection & Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Impurity3 Incomplete Cyclization (Intermediate) Cyclization->Impurity3 Incomplete Reaction

Caption: Synthetic pathway of this compound highlighting key impurity formation points.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product by TLC/¹H NMR Start->Analyze CheckSM Starting Material Present? Analyze->CheckSM CheckIntermediate Intermediate Present? CheckSM->CheckIntermediate No OptimizeSonogashira Optimize Sonogashira: - Increase reaction time/temp - Check catalyst activity - Ensure anaerobic conditions CheckSM->OptimizeSonogashira Yes CheckOther Other Spots/ Signals? CheckIntermediate->CheckOther No OptimizeCyclization Optimize Cyclization: - Increase reaction time/temp - Use stronger base CheckIntermediate->OptimizeCyclization Yes InvestigateSideReactions Investigate Side Reactions: - Check for alkyne homocoupling - Ensure inert atmosphere CheckOther->InvestigateSideReactions Yes Purify Purify by Column Chromatography/ Recrystallization CheckOther->Purify No OptimizeSonogashira->Analyze OptimizeCyclization->Analyze InvestigateSideReactions->Analyze End Pure Product Purify->End

Caption: Troubleshooting workflow for low yield or impure this compound.

References

Technical Support Center: Troubleshooting Low Yield in Benzofuran-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile, encountering low yields in the critical cyclization step can be a significant impediment. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in this synthetic transformation. The following information is based on established protocols for benzofuran synthesis, including palladium and copper-catalyzed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the cyclization step for this compound?

Low yields in the formation of the benzofuran ring are typically attributed to several factors:

  • Inefficient Catalysis: The choice and activity of the catalyst, whether palladium or copper-based, are critical. Catalyst deactivation or inappropriate catalyst/ligand selection can significantly hinder the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base play a crucial role in the efficiency of the cyclization.

  • Starting Material Quality: The purity of the precursor, often a substituted 2-halophenol or a 2-ethynylphenol derivative, is paramount. Impurities can interfere with the catalytic cycle.

  • Presence of Oxygen: For many catalyst systems, particularly those involving palladium(0) species, the presence of oxygen can lead to catalyst oxidation and reduced activity. Reactions should be carried out under an inert atmosphere.

  • Formation of Side Products: Competing reaction pathways can lead to the formation of undesired byproducts, consuming the starting material and reducing the yield of the target molecule.

Q2: Which catalytic system is generally preferred for this type of cyclization?

Both palladium and copper-based catalytic systems are widely used for the synthesis of benzofurans.[1][2]

  • Palladium-Copper Co-catalysis (Sonogashira Coupling followed by Cyclization): This is a very common and effective method. A typical system involves a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI.[1][2]

  • Copper-Catalyzed Cyclization: Copper catalysts, such as copper(I) iodide, can also effectively mediate the cyclization of 2-ethynylphenol precursors. This can be a more cost-effective alternative to palladium.

The optimal choice depends on the specific substrate and reaction conditions.

Q3: How does the electronic nature of the nitrile group affect the cyclization?

The nitrile group (-CN) is a strong electron-withdrawing group. In the context of benzofuran synthesis, this can influence the reactivity of the starting materials. For instance, in palladium-catalyzed reactions, electron-withdrawing groups on the phenyl ring can sometimes diminish the yield.[3] Therefore, optimization of reaction conditions is particularly important for substrates bearing such groups.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Inactive Catalyst - Use a fresh batch of catalyst and ensure proper storage conditions. - For palladium catalysts, ensure that a pre-catalyst is properly activated or that the active Pd(0) species is generated in situ. - Consider screening different ligands for the palladium catalyst.
Inappropriate Base - The choice of base is critical. Common bases include triethylamine (TEA), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1][4] - The strength and solubility of the base can impact the reaction rate. If using an inorganic base, ensure it is finely powdered to maximize surface area. - Screen different bases to find the optimal one for your specific substrate.
Suboptimal Temperature - The reaction may require higher temperatures to proceed efficiently. Perform the reaction at a higher temperature or conduct a temperature screen to find the optimum.[5] - Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction for the formation of degradation products.
Presence of Oxygen - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[3] - Use properly dried solvents and glassware to minimize moisture and oxygen.
Issue 2: Formation of Significant Byproducts

The formation of byproducts is a common reason for low yields.

Potential CauseRecommended Solution
Homocoupling of Alkyne (Glaser Coupling) - This is a common side reaction in Sonogashira couplings. - Minimize the concentration of the copper catalyst. - Ensure a slow addition of the alkyne to the reaction mixture. - Running the reaction under amine-free conditions can sometimes suppress this side reaction.
Formation of Insoluble Material - In a similar synthesis of benzo[b]furan-6-carbonitrile, the formation of a dark, viscous, insoluble material was observed to lower yields.[5] - Modifying the solvent system, for example by increasing the amount of a co-solvent like water, may help to mitigate the formation of insoluble byproducts, although this may slow down the reaction rate.[5]
Desilylation without Cyclization - If using a silyl-protected alkyne, premature desilylation without subsequent cyclization can occur. - Adjusting the base and reaction temperature can influence the relative rates of desilylation and cyclization. Lowering the temperature was found to affect the product ratio in a related synthesis.[5]

Experimental Protocols

The following are general experimental protocols for the synthesis of benzofurans, which can be adapted for this compound.

Protocol 1: Palladium-Copper Co-catalyzed Sonogashira Coupling and Cyclization

This is a widely used one-pot method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1]

  • To a solution of the o-iodophenol (e.g., 2-hydroxy-5-iodobenzonitrile) (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: Copper-Catalyzed Cyclization of a 2-Ethynylphenol Derivative

This protocol is adapted from the synthesis of the analogous benzo[b]furan-6-carbonitrile.[5]

  • Dissolve the 2-ethynylphenol precursor (e.g., 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile) (1.0 mmol) in a 1:1 mixture of ethanol and triethylamine (e.g., 20 mL for 5.3 mmol scale).

  • Add cuprous iodide (CuI) (e.g., 0.05 eq).

  • Heat the resulting solution (e.g., to 75 °C) and monitor the reaction by TLC.

  • After completion, cool to room temperature and evaporate the solvent.

  • If a silyl protecting group was used, the crude material may contain a mixture of silylated and desilylated products. The silyl group can be removed by stirring the crude material with aqueous NaOH in a suitable solvent like chloroform.

  • After workup, purify the product by flash chromatography on silica gel.

Data Presentation

EntryTemperature (°C)Ratio of Silylated to Desilylated ProductOverall Yield
1751:1Good
2502:1Moderate

Note: The overall yield was reported to decrease at lower temperatures.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start 2-Hydroxy-5-iodobenzonitrile & Terminal Alkyne sonogashira Sonogashira Coupling (Pd/Cu catalysis, Base, Solvent) start->sonogashira Reaction Mixture cyclization Intramolecular Cyclization sonogashira->cyclization In situ extraction Solvent Evaporation & Aqueous Workup cyclization->extraction Crude Product chromatography Column Chromatography extraction->chromatography end_product This compound chromatography->end_product Purified Product troubleshooting_low_yield cluster_analysis Problem Analysis cluster_solutions_sm Solutions for Unreacted Starting Material cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield of This compound unreacted_sm High amount of unreacted starting material? start->unreacted_sm byproducts Significant byproduct formation? start->byproducts check_catalyst Check catalyst activity/ Screen new catalyst/ligand unreacted_sm->check_catalyst Yes optimize_base Optimize base (type, amount) unreacted_sm->optimize_base Yes optimize_temp Optimize temperature unreacted_sm->optimize_temp Yes inert_atm Ensure inert atmosphere unreacted_sm->inert_atm Yes adjust_stoich Adjust stoichiometry/ Slow addition of alkyne byproducts->adjust_stoich Yes change_solvent Change solvent system byproducts->change_solvent Yes temp_profile Modify temperature profile byproducts->temp_profile Yes

References

Technical Support Center: Synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My palladium-catalyzed cyanation of 4-bromobenzofuran is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the palladium-catalyzed cyanation of 4-bromobenzofuran are a common issue and can stem from several factors. The primary suspect is often the deactivation of the palladium catalyst.

Troubleshooting Steps:

  • Catalyst Deactivation by Cyanide: Excess cyanide ions in the reaction mixture can poison the palladium catalyst, forming inactive complexes like [(CN)4Pd]2-.[1][2]

    • Solution: Instead of highly soluble cyanide sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[3][4] These reagents have lower free cyanide concentrations, minimizing catalyst poisoning. A gradual addition of the cyanide source can also be beneficial.

  • Presence of Water: Moisture can be detrimental to the reaction. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN), which reacts with the Pd(0) catalyst to form inactive hydride complexes.[1][2]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC or GC/LC-MS. If the reaction stalls, a small additional charge of the catalyst and ligand may be necessary. Increasing the reaction temperature or time could also drive the reaction to completion, but be mindful of potential side reactions.

Q2: I am observing a significant amount of an impurity with a mass corresponding to the homocoupling of 4-bromobenzofuran. How can I minimize this side product?

A2: The formation of a bi-benzofuran species is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as homocoupling. This occurs when two molecules of the starting material (4-bromobenzofuran) couple with each other.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand can significantly influence the extent of homocoupling.

    • Solution: For cyanation reactions, bulky, electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective in promoting the desired cross-coupling over homocoupling.[4]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

    • Solution: Attempt to run the reaction at the lowest effective temperature. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing the formation of this byproduct.[5]

  • Purity of Starting Material: Impurities in the 4-bromobenzofuran can sometimes initiate or catalyze homocoupling.

    • Solution: Ensure the 4-bromobenzofuran is of high purity before use.

Q3: My final product is contaminated with a compound that appears to be the corresponding amide or carboxylic acid of this compound. How did this happen and how can I prevent it?

A3: The presence of Benzofuran-4-carboxamide or Benzofuran-4-carboxylic acid is due to the hydrolysis of the nitrile group. This can occur during the reaction workup or purification if conditions are not carefully controlled.

Troubleshooting Steps:

  • Workup Conditions: Acidic or basic conditions during the aqueous workup can lead to hydrolysis of the nitrile.

    • Solution: Maintain a neutral pH during the workup. Use a saturated solution of sodium chloride (brine) for washing, and avoid strong acids or bases.

  • Purification: Prolonged exposure to silica gel, especially if it is acidic, can sometimes cause hydrolysis.

    • Solution: Minimize the time the product is on the silica gel column. Consider using a neutral purification support like neutral alumina or a different purification method such as recrystallization if possible.

Data Presentation

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide SourceToxicityTypical IssuesMitigation StrategiesReference
NaCN/KCNHighRapid catalyst deactivation due to high free cyanide concentration.Use of phase-transfer catalysts, slow addition, rigorously anhydrous conditions.[1]
Zn(CN)₂ModerateLower reactivity compared to alkali metal cyanides.Use of specific ligands (e.g., dppf) and additives like Zn dust.[4]
K₄[Fe(CN)₆]LowSlower reaction rates.Higher reaction temperatures may be required.[3]
Acetone CyanohydrinHighCan be unstable.Requires careful handling and specific reaction conditions.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromobenzofuran using Zn(CN)₂

This protocol is adapted from established methods for the cyanation of aryl halides.[4]

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzofuran (1.0 eq.), zinc cyanide (0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk Flask reagents Add 4-bromobenzofuran, Zn(CN)₂, Pd₂(dba)₃, dppf start->reagents inert Evacuate and backfill with Ar/N₂ (3x) reagents->inert solvent Add anhydrous DMF inert->solvent heat Heat to 120 °C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool dilute Dilute with Ethyl Acetate & filter through Celite cool->dilute wash Wash with H₂O & Brine dilute->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

side_reactions Potential Side Reactions in this compound Synthesis cluster_main Desired Reaction cluster_side Side Reactions start 4-Bromobenzofuran + Pd(0) Catalyst main_product This compound start->main_product + CN⁻ homocoupling Homocoupling Product (Bi-benzofuran) start->homocoupling + another molecule of 4-bromobenzofuran catalyst_deactivation Catalyst Deactivation (Inactive Pd Species) start->catalyst_deactivation + excess CN⁻ / H₂O hydrolysis Hydrolysis Products (Amide/Carboxylic Acid) main_product->hydrolysis + H₂O (acid/base)

Caption: Common side reactions in the synthesis of this compound.

References

Improving the regioselectivity of Benzofuran-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzofuran-4-carbonitrile, with a focus on improving regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the construction of the benzofuran core from a substituted phenol. A prevalent strategy is the palladium and copper co-catalyzed Sonogashira coupling of a suitably substituted halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulation). The choice of starting materials is crucial for achieving the desired 4-cyano substitution pattern.

Q2: How can I control the regioselectivity to favor the formation of this compound over other isomers like the 6-cyano or 7-cyano derivatives?

A2: Regioselectivity is a significant challenge in substituted benzofuran synthesis. Key factors to consider for favoring the 4-cyano isomer include:

  • Starting Material Selection: The substitution pattern of the starting phenol is the primary determinant of the final product's regiochemistry. To synthesize this compound, a logical precursor would be a phenol with a cyano group at the 4-position and a halogen at either the 3- or 5-position to direct the cyclization.

  • Steric and Electronic Effects: The electronic properties and steric bulk of substituents on both the phenol and the alkyne can influence the regioselectivity of the cyclization step.[1] Electron-donating groups on the phenol ring can affect the site of electrophilic attack in certain synthetic approaches.[1]

  • Catalyst and Ligand Choice: The catalyst system, including the metal (e.g., palladium, copper) and the ligands (e.g., phosphines), creates a specific reaction environment that can favor the formation of one regioisomer over another.[1] Screening different catalysts and ligands may be necessary to optimize regioselectivity.[1]

Q3: What are the likely side products in the synthesis of this compound?

A3: Common side products include:

  • Regioisomers: Formation of other cyanobenzofuran isomers (e.g., 6-cyano, 7-cyano) is a primary concern.

  • Homocoupling of the alkyne (Glaser coupling): This is a frequent side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[1]

  • Starting materials: Incomplete reaction can lead to the presence of unreacted phenol and alkyne.

  • Silylated intermediates: If using silylated alkynes, incomplete desilylation can result in silylated benzofuran products.

Q4: How can I purify this compound from its regioisomers?

A4: The separation of benzofuran isomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method for purification. Careful selection of the eluent system is critical. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to isolate the desired isomer in high purity.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[1]
Poor Quality Reagents Purify starting materials (halophenol and alkyne) before use. Ensure solvents are anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.[1]
Incorrect Stoichiometry Verify the molar ratios of all reagents. An excess of the alkyne is often used to drive the reaction to completion.[1]
Suboptimal Reaction Conditions Optimize the reaction temperature. While some Sonogashira couplings proceed at room temperature, others require heating (e.g., 60-100 °C).[1] Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., THF, DMF, toluene).
Side Reactions To minimize alkyne homocoupling (Glaser coupling), consider using a copper-free Sonogashira protocol or slowly adding the alkyne to the reaction mixture.[1]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Steps
Inappropriate Starting Materials Ensure the use of a phenol precursor that sterically and electronically favors the formation of the 4-cyano isomer.
Steric/Electronic Effects Not Optimized Modify the substituents on the alkyne. A bulkier group on the alkyne can influence the direction of cyclization.
Non-Optimal Catalyst System Screen a variety of palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands (e.g., bulky phosphine ligands) to find a system that provides higher regioselectivity.[1] Consider catalysts based on other metals like gold or indium, which have been shown to influence regioselectivity in benzofuran synthesis.[2]

Section 3: Experimental Protocols

Protocol: Synthesis of Benzofuran-6-carbonitrile via Sonogashira Coupling and Cyclization

This two-step procedure involves the Sonogashira coupling of 3-hydroxy-4-iodobenzonitrile with an alkyne, followed by a copper-catalyzed intramolecular cyclization.

Step 1: Sonogashira Coupling to form the Alkynylphenol Intermediate

  • Materials: 3-hydroxy-4-iodobenzonitrile, terminal alkyne (e.g., trimethylsilylacetylene), Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), and a suitable solvent (e.g., THF or DMF).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxy-4-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add the anhydrous and degassed solvent.

    • Add triethylamine (2.0-3.0 eq) followed by the terminal alkyne (1.1-1.5 eq).

    • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

    • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to isolate the 2-alkynylphenol intermediate.

Step 2: Intramolecular Cyclization to form Benzofuran-6-carbonitrile

  • Materials: The 2-alkynylphenol intermediate from Step 1, a copper catalyst (e.g., CuI), and a suitable solvent (e.g., DMF or toluene).

  • Procedure:

    • Dissolve the 2-alkynylphenol intermediate in the solvent in a reaction vessel.

    • Add the copper catalyst.

    • Heat the reaction mixture to induce intramolecular cyclization (monitor by TLC).

    • Upon completion, cool the reaction, perform a work-up, and purify the crude product by column chromatography to obtain Benzofuran-6-carbonitrile.

Note: To synthesize this compound, one would need to start with a different regioisomer of the iodinated cyanophenol, such as 4-hydroxy-3-iodobenzonitrile or 2-hydroxy-5-iodobenzonitrile. The optimal reaction conditions may need to be re-evaluated for these substrates.

Section 4: Visual Guides

Diagram 1: General Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_catalyst Catalyst Checks cluster_conditions Condition Optimization cluster_reagents Reagent Checks cluster_side_reactions Side Reaction Mitigation Start Low/No Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents SideReactions Investigate Side Reactions Start->SideReactions UseFresh Use Fresh/Active Catalyst CheckCatalyst->UseFresh ScreenLigands Screen Ligands CheckCatalyst->ScreenLigands VaryTemp Vary Temperature OptimizeConditions->VaryTemp ScreenSolvents Screen Solvents OptimizeConditions->ScreenSolvents ScreenBases Screen Bases OptimizeConditions->ScreenBases PurifyReagents Purify/Dry Reagents & Solvents CheckReagents->PurifyReagents AdjustStoichiometry Adjust Stoichiometry CheckReagents->AdjustStoichiometry DegasSolvents Degas Solvents CheckReagents->DegasSolvents MinimizeGlaser Minimize Glaser Coupling (e.g., copper-free) SideReactions->MinimizeGlaser

Caption: Troubleshooting workflow for low product yield.

Diagram 2: Decision Tree for Improving Regioselectivity

RegioselectivityTroubleshooting cluster_reactants Reactant Analysis cluster_catalyst Catalyst Optimization Start Poor Regioselectivity AnalyzeReactants Analyze Reactant Sterics & Electronics Start->AnalyzeReactants OptimizeCatalyst Optimize Catalyst System Start->OptimizeCatalyst PhenolSubstituents Consider Directing Effects of Phenol Substituents AnalyzeReactants->PhenolSubstituents AlkyneSubstituents Evaluate Steric/Electronic Bias of Alkyne Substituents AnalyzeReactants->AlkyneSubstituents ScreenMetals Screen Different Metal Catalysts (Pd, Cu, Au, etc.) OptimizeCatalyst->ScreenMetals ScreenLigands Screen Ligands (e.g., bulky phosphines) OptimizeCatalyst->ScreenLigands

Caption: Decision tree for improving regioselectivity.

Diagram 3: Proposed Synthetic Pathway for this compound

SyntheticPathway Start 4-Hydroxy-3-iodobenzonitrile + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Sonogashira Intermediate 2-Alkynyl-4-cyanophenol Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., CuI, heat) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: A proposed synthetic route to this compound.

References

Alternative catalysts for the synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzofuran-4-carbonitrile. It focuses on alternative catalytic systems to overcome common challenges encountered in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: Researchers often face challenges such as low yields, the formation of side products, and difficulties in purifying the final compound. The electron-withdrawing nature of the nitrile group can deactivate the aromatic ring, making some catalytic cyclization reactions less efficient.[1] Common side reactions include homocoupling of starting materials and incomplete cyclization.

Q2: Which alternative catalysts are recommended for the synthesis of this compound?

A2: Several alternative catalytic systems have shown promise for the synthesis of substituted benzofurans, including those with electron-withdrawing groups. These include gold-based catalysts, copper-based catalysts, and palladium-based systems with specific ligands. Catalyst-free methods employing strong bases or specific reaction conditions are also viable alternatives.[2]

Q3: How do I choose the best catalyst for my specific starting materials?

A3: The choice of catalyst depends on the specific substrates and the desired reaction pathway.

  • Palladium/Copper co-catalysis (Sonogashira coupling followed by cyclization): This is a robust method for coupling o-halophenols with terminal alkynes. It is often a good starting point for substrates that are readily available.[2][3]

  • Gold catalysts: Gold(I) and Gold(III) catalysts are particularly effective in activating alkynes towards intramolecular cyclization and can be tolerant of various functional groups.[4][5][6][7]

  • Copper catalysts: Copper-catalyzed methods offer a more cost-effective alternative to palladium and can be used in various transformations, including intramolecular C-O bond formation.[8][9][10]

  • Catalyst-free methods: These "greener" alternatives can be effective but may require more specific substrates or harsher reaction conditions like high temperatures.[3][11]

Q4: What are some effective strategies for purifying this compound?

A4: Due to the polar nitrile group, this compound can be challenging to purify.

  • Column Chromatography: Standard silica gel chromatography is often the first choice. If issues like streaking or poor separation occur, consider using a solvent system with a small amount of a polar modifier like methanol or a gradient elution. For basic impurities, adding a small amount of triethylamine to the eluent can be beneficial. In some cases, using alumina as the stationary phase might provide better separation.[12]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography can be a powerful alternative.[13]

Troubleshooting Guides

Problem 1: Low Yield in Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere. Consider using a more active palladium precursor or ligand. Ensure the copper(I) iodide is of high purity and free from copper(II) contaminants.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, try increasing the temperature or adding a fresh portion of the catalyst. Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
Substrate Decomposition If starting materials or the product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.
Poor Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents include DMF, DMSO, and triethylamine.[2]
Homocoupling of Alkyne Minimize the concentration of the alkyne by adding it slowly to the reaction mixture. Ensure efficient stirring to promote the desired cross-coupling reaction.
Problem 2: Formation of Side Products in Gold-Catalyzed Cyclization
Possible Cause Troubleshooting Steps
Formation of Isomeric Products The regioselectivity of the cyclization can sometimes be an issue. The choice of gold catalyst and ligands can influence the outcome. Screening different gold catalysts (e.g., AuCl, AuCl₃, or gold complexes with N-heterocyclic carbene ligands) may be necessary.[4]
Incomplete Cyclization An intermediate may be observed if the cyclization is not complete. Ensure the reaction is run for a sufficient amount of time and at the optimal temperature. The presence of a co-catalyst or additive, such as an acid, might be required to facilitate the final cyclization step.[14]
Protodeauration/Dimerization The presence of protic impurities can lead to side reactions. Use dry solvents and reagents.
Problem 3: Inefficient Catalyst-Free Cyclization
Possible Cause Troubleshooting Steps
Insufficient Base Strength For base-mediated catalyst-free reactions, the choice and amount of base are critical. Stronger bases like potassium tert-butoxide or sodium hydride may be required.
High Activation Energy Catalyst-free reactions often require higher temperatures to proceed. Consider using a high-boiling solvent or microwave irradiation to accelerate the reaction.[11]
Substrate Limitation Catalyst-free methods can be more substrate-specific. Ensure your starting material is suitable for the chosen reaction conditions. Modifications to the substrate, such as the introduction of activating groups, may be necessary.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems used in the synthesis of substituted benzofurans. Please note that yields can be highly substrate-dependent.

Catalyst SystemStarting MaterialsTypical Catalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenol, Terminal AlkynePd: 1-5 mol%, Cu: 2-10 mol%Triethylamine80-1204-2460-95[3]
Pd(OAc)₂ / Ligando-Bromophenol, AlkynePd: 2-5 mol%, Ligand: 4-10 mol%DMF or Toluene100-14012-4850-85[15]
AuCl₃o-Alkynylphenol1-5 mol%Acetonitrile or DCE25-801-1270-98[5]
[IPrAuCl]/AgOTfo-Alkynylphenol1-2 mol%Dioxane or Toluene60-1002-1675-95[7]
CuI / Baseo-Halophenol, Activated Alkyne5-20 mol%DMF or DMSO100-15012-3655-90[8]
Catalyst-Free (Base)o-Hydroxyphenyl Ketone, HalideN/A (Stoichiometric Base)DMSO or NMP120-1806-2440-80[3]

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Synthesis via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of a substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

  • o-Iodophenol derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (solvent)

  • Anhydrous, degassed solvents

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization of an o-Alkynylphenol

This protocol outlines a general procedure for the gold-catalyzed cyclization of an o-alkynylphenol.

Materials:

  • o-Alkynylphenol derivative (1.0 eq)

  • Gold(I) catalyst (e.g., [IPrAuCl]/AgOTf) (0.01-0.05 eq)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the o-alkynylphenol and the gold catalyst precursor ([IPrAuCl]).

  • Add the anhydrous solvent via syringe.

  • Add the silver salt co-catalyst (AgOTf) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Sonogashira cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine o-Iodophenol, Pd/Cu Catalysts add_solvent Add Degassed Triethylamine start->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne heat Heat to 80-100°C & Monitor add_alkyne->heat cool Cool to RT heat->cool evaporate Evaporate Solvent cool->evaporate extract Aqueous Workup evaporate->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Palladium/Copper-catalyzed synthesis workflow.

Signaling_Pathways cluster_pd_cu Palladium/Copper Catalysis cluster_au Gold Catalysis pd0 Pd(0) pdiiodo Ar-Pd(II)-I pd0->pdiiodo pdalkynyl Ar-Pd(II)-C≡CR pdiiodo->pdalkynyl product_bf Benzofuran pdalkynyl->product_bf Reductive Elimination & Cyclization cu_alkynide Cu-C≡CR cu_alkynide->pdalkynyl Transmetalation o_iodophenol o-Iodophenol o_iodophenol->pdiiodo Oxidative Addition alkyne Terminal Alkyne alkyne->cu_alkynide Cu(I) product_bf->pd0 au_catalyst Au(I) or Au(III) au_pi_complex Au-π-Complex au_catalyst->au_pi_complex o_alkynylphenol o-Alkynylphenol o_alkynylphenol->au_pi_complex cyclized_intermediate Cyclized Intermediate au_pi_complex->cyclized_intermediate Intramolecular Nucleophilic Attack product_bf2 Benzofuran cyclized_intermediate->product_bf2 Protodeauration

Caption: Simplified catalytic cycles for benzofuran synthesis.

References

Technical Support Center: Scalable Synthesis of Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the scalable synthesis of Benzofuran-4-carbonitrile. The information is structured to address specific issues that may be encountered during preclinical manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the most promising scalable synthetic route to this compound?

A1: For preclinical studies where scalability is key, a two-step sequence starting from a commercially available or readily synthesized precursor is recommended. The most common and robust approach involves:

  • A Palladium/Copper-catalyzed Sonogashira cross-coupling of an ortho-halo phenol with a protected alkyne, such as trimethylsilylacetylene (TMSA).

  • A subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate to form the benzofuran ring, which typically occurs with simultaneous deprotection of the silyl group.

Q2: Which starting material is recommended for this synthesis?

A2: The preferred starting material is 3-hydroxy-4-iodobenzonitrile . The iodide offers the highest reactivity in Sonogashira coupling, which is crucial for achieving high conversion and simplifying purification on a larger scale.[1] While aryl bromides can be used, they often require higher temperatures or more active catalysts, which can lead to more side products.[2]

Q3: Are there any significant safety concerns when scaling up this synthesis?

A3: Yes, several factors require careful consideration for a scalable process.

  • Palladium Catalysts: While used in small quantities, palladium residues must be carefully removed to meet regulatory requirements for active pharmaceutical ingredients (APIs).

  • Copper(I) Iodide: Copper salts are toxic and their removal is also critical.

  • Solvents and Reagents: Amines like triethylamine or diisopropylamine are flammable and corrosive. Anhydrous and degassed solvents are necessary to prevent catalyst deactivation and side reactions, and proper inert atmosphere techniques are essential.[1]

Q4: Can the Sonogashira coupling be performed without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and can be advantageous on a larger scale.[1][3] Omitting the copper co-catalyst prevents the formation of alkyne homocoupling (Glaser coupling) byproducts, which simplifies purification.[3][4] However, copper-free conditions may require different ligands or higher catalyst loading.

Troubleshooting Guides

This guide addresses common problems encountered during the proposed two-step synthesis of this compound.

Step 1: Sonogashira Cross-Coupling

Q: My Sonogashira reaction shows low or no conversion of the starting material. What should I do?

A: This is a common issue that can be traced to several factors.

  • Catalyst Inactivity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide are fresh and have been stored correctly. Palladium black precipitation indicates catalyst decomposition.[1] Consider using a more robust catalyst system if the issue persists.

  • Inert Atmosphere: Oxygen can deactivate the catalyst and lead to unwanted side reactions.[1] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and the reaction is maintained under a positive pressure of an inert gas.

  • Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

  • Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to initiate the reaction, especially on a larger scale.[5]

Q: I am observing a significant amount of a byproduct that appears to be the homocoupling of trimethylsilylacetylene. How can I prevent this?

A: This byproduct results from Glaser-Hay coupling, which is promoted by the copper co-catalyst in the presence of oxygen.

  • Rigorous Degassing: The most critical step is to eliminate all oxygen from the reaction mixture.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

  • Consider Copper-Free Conditions: Switching to a copper-free protocol is the most effective way to eliminate this side reaction. This may involve using a higher palladium catalyst loading or specific ligands designed for copper-free couplings.[3]

Step 2: Intramolecular Cyclization & Deprotection

Q: The cyclization of the 2-alkynylphenol intermediate is incomplete or slow. How can I drive it to completion?

A: The efficiency of the 5-endo-dig cyclization can depend on the base, catalyst, and temperature.

  • Choice of Base/Catalyst: While the Sonogashira workup or subsequent basic conditions can sometimes effect cyclization, a dedicated step is often more reliable. A copper(I) salt (e.g., CuI) is an effective catalyst for this transformation.[6] Alternatively, strong bases like cesium carbonate (Cs₂CO₃) can promote the reaction.[6]

  • Temperature: Heating the reaction mixture is often necessary. Temperatures between 70-100 °C are typically effective for promoting the intramolecular cyclization.

  • Solvent: Ensure the intermediate is fully soluble in the chosen solvent. A switch to a higher-boiling solvent like DMF or toluene may be necessary if heating is required.

Q: I am having difficulty purifying the final this compound product. What are the recommended methods?

A: Purification challenges often arise from residual catalyst metals or closely-eluting byproducts.

  • Metal Scavenging: Before chromatography, consider treating the crude product solution with a metal scavenger (e.g., silica-based scavengers like SiliaMetS®) to remove palladium and copper residues. This is particularly important for preclinical materials.

  • Column Chromatography: Silica gel chromatography is the standard method. A gradient elution using a hexane/ethyl acetate or hexane/dichloromethane solvent system is typically effective. Careful monitoring by TLC is essential to separate the product from any impurities.

  • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective and scalable purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

Data Presentation

The following tables provide representative data for optimizing the key steps in the synthesis. The values are based on typical results for analogous reactions reported in the literature and should be used as a starting point for optimization.

Table 1: Comparison of Typical Sonogashira Reaction Conditions

ParameterCondition A (Cu-Cocatalyzed)Condition B (Cu-Free)Typical Yield Range
Starting Material 3-hydroxy-4-iodobenzonitrile3-hydroxy-4-iodobenzonitrileN/A
Alkyne TrimethylsilylacetyleneTrimethylsilylacetyleneN/A
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (5 mol%) + Ligand80-95%
Cu Catalyst CuI (5-10 mol%)NoneN/A
Base Triethylamine (Et₃N)Cesium Carbonate (Cs₂CO₃)N/A
Solvent THF or DMF, degassedToluene or Dioxane, degassedN/A
Temperature 25-50 °C80-100 °CN/A

Table 2: Comparison of Intramolecular Cyclization Conditions

ParameterMethod A (Copper-Catalyzed)Method B (Base-Mediated)Typical Yield Range
Starting Material 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrileN/A
Catalyst/Base CuI (10 mol%)K₂CO₃ or Cs₂CO₃ (2 equiv.)85-98%
Solvent EtOH / TriethylamineDMF or AcetonitrileN/A
Temperature 75 °C80 °CN/A
Reaction Time 6-8 hours12-18 hoursN/A

Experimental Protocols

Proposed Scalable Synthesis of this compound

Step 1: Synthesis of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile (Sonogashira Coupling)

  • To a dry, nitrogen-flushed reactor, add 3-hydroxy-4-iodobenzonitrile (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Add degassed tetrahydrofuran (THF) and degassed triethylamine (Et₃N) (3.0 equiv.).

  • To the resulting suspension, add trimethylsilylacetylene (1.2 equiv.) dropwise via syringe, ensuring the internal temperature does not exceed 30 °C.

  • Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting iodide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, which can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Step 2: Synthesis of this compound (Cyclization and Deprotection)

  • Dissolve the crude 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile (1.0 equiv.) in a mixture of ethanol and triethylamine (5:1 v/v).

  • Add copper(I) iodide (0.1 equiv.) to the solution.

  • Heat the reaction mixture to 75 °C and stir for 6-8 hours. Monitor the formation of the product and disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, evaporate the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-20% ethyl acetate in hexanes) to afford this compound as a pure solid.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization / Deprotection cluster_end Final Product SM1 3-hydroxy-4-iodobenzonitrile Step1 Reaction Vessel (THF/Et3N) SM1->Step1 SM2 Trimethylsilylacetylene SM2->Step1 Intermediate 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile Step1->Intermediate Work-up Reagents1 PdCl₂(PPh₃)₂ CuI Reagents1->Step1 Step2 Reaction Vessel (EtOH/Et3N) Intermediate->Step2 Product This compound Step2->Product Purification Reagents2 CuI, 75 °C Reagents2->Step2

Caption: Experimental workflow for the synthesis of this compound.

G Start Low/No Yield in Sonogashira Coupling? Check_Catalyst Is the Pd catalyst and CuI fresh/active? Start->Check_Catalyst Check_Inert Is the reaction under a rigorously inert atmosphere? Check_Catalyst->Check_Inert Yes Sol_Catalyst Replace catalyst and co-catalyst. Check_Catalyst->Sol_Catalyst No Check_Purity Are reagents and solvents pure/anhydrous? Check_Inert->Check_Purity Yes Sol_Inert Thoroughly degas solvents and maintain N₂/Ar pressure. Check_Inert->Sol_Inert No Check_Temp Is the temperature optimal? Check_Purity->Check_Temp Yes Sol_Purity Purify starting materials and use anhydrous solvents. Check_Purity->Sol_Purity No Sol_Temp Gently heat reaction to 40-50 °C. Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Catalyst->Success Sol_Inert->Success Sol_Purity->Success Sol_Temp->Success

Caption: Troubleshooting decision tree for low Sonogashira coupling yield.

References

Stability issues of Benzofuran-4-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzofuran-4-carbonitrile under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is the hydrolysis of the nitrile group (-CN) under either acidic or basic conditions. This can lead to the formation of benzofuran-4-carboxamide and subsequently benzofuran-4-carboxylic acid. The benzofuran ring itself is generally stable but can be susceptible to strong oxidizing agents.[1] It is recommended to store the compound in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[1][2]

Q2: What are the expected degradation products of this compound in acidic or basic solutions?

A2: Under acidic or basic conditions, the nitrile group is expected to undergo hydrolysis. The initial product is typically benzofuran-4-carboxamide. With continued exposure to the hydrolytic conditions (especially with heating), the amide can be further hydrolyzed to benzofuran-4-carboxylic acid.

Q3: How can I monitor the degradation of this compound in my reaction?

A3: The most common methods for monitoring the degradation of this compound are High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC). HPLC is preferred for quantitative analysis of the disappearance of the starting material and the appearance of degradation products. TLC can provide a quick qualitative assessment of the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.

Q4: What are the optimal pH and temperature ranges for working with this compound to minimize degradation?

A4: To minimize hydrolysis of the nitrile group, it is best to work with this compound under neutral or near-neutral (pH 6-8) conditions and at or below room temperature. If acidic or basic conditions are required for a reaction, it is advisable to use the mildest conditions possible and to minimize the reaction time and temperature.

Troubleshooting Guides

Issue 1: Unexpected formation of a new, more polar compound during a reaction.
  • Possible Cause: Hydrolysis of the nitrile group to benzofuran-4-carboxamide or benzofuran-4-carboxylic acid due to the presence of acidic or basic reagents or impurities.

  • Troubleshooting Steps:

    • Analyze the byproduct: Isolate the byproduct and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy to confirm if it is the corresponding amide or carboxylic acid.

    • Check reagent purity: Ensure all reagents and solvents are free from acidic or basic impurities. Use freshly distilled or high-purity solvents.

    • Control pH: If possible, buffer the reaction mixture to maintain a neutral pH.

    • Modify reaction conditions: If the reaction conditions are harsh, explore milder alternatives. This could include using a less acidic or basic catalyst, lowering the reaction temperature, or reducing the reaction time.

Issue 2: Low yield of the desired product when using this compound as a starting material.
  • Possible Cause: Degradation of the starting material before or during the reaction.

  • Troubleshooting Steps:

    • Verify starting material purity: Confirm the purity of your this compound using a suitable analytical method like HPLC or NMR before starting the reaction.

    • Monitor starting material stability: Before running the full-scale reaction, perform a small-scale stability test of this compound under the planned reaction conditions (without other reactants) and monitor for degradation over time.

    • Optimize reagent addition: If the reaction involves strong acids or bases, consider adding them slowly and at a low temperature to control the reaction and minimize side reactions.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for stability testing.

Degradation Pathway of this compound A This compound B Benzofuran-4-carboxamide A->B H+ or OH- H2O C Benzofuran-4-carboxylic acid B->C H+ or OH- H2O, Heat

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare stock solution of This compound C Incubate samples at controlled temperatures A->C B Prepare acidic, basic, and neutral buffer solutions B->C D Withdraw aliquots at pre-defined time points C->D E Analyze samples by HPLC (or other suitable method) D->E F Quantify remaining starting material and degradation products E->F G Determine degradation rate constants F->G

Caption: Workflow for stability analysis.

Quantitative Data on Stability

Table 1: Hypothetical Degradation of this compound at 50°C

pHTime (hours)% this compound Remaining% Benzofuran-4-carboxamide% Benzofuran-4-carboxylic acid
2.0 010000
685123
24553510
7.0 010000
699<1<1
2498<11
12.0 010000
670255
24305020

Table 2: Hypothetical Half-life (t½) of this compound at Different Temperatures and pH

pHt½ at 25°C (days)t½ at 50°C (hours)
2.0 1020
7.0 >365>240
12.0 515

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape). For example, start with 30% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard curve of this compound, benzofuran-4-carboxamide, and benzofuran-4-carboxylic acid of known concentrations.

    • At each time point of the stability study, dilute an aliquot of the reaction mixture to a suitable concentration with the mobile phase.

    • Inject the sample onto the HPLC system.

    • Quantify the amount of each component by comparing the peak areas to the standard curves.

Protocol 2: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Follow the same incubation and sampling procedure.

  • Analysis: Analyze all samples by the developed HPLC method to determine the extent of degradation.

References

Work-up procedures to remove catalyst residues from Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst residues from Benzofuran-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues found in the synthesis of this compound?

A1: The synthesis of benzofuran derivatives often involves cross-coupling reactions. Therefore, the most common catalyst residues are from palladium (e.g., from Suzuki or Sonogashira couplings) and copper (e.g., as a co-catalyst in Sonogashira coupling).

Q2: My purified this compound has a persistent color. What could be the cause?

A2: A persistent color, especially a blue or green tint, is often indicative of residual copper contamination. This can happen if the initial purification was incomplete or if your product has chelating properties.

Q3: Can the nitrile group in this compound be affected by the work-up conditions?

A3: Yes. The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged heating, which can convert it to a carboxylic acid or an amide.[1][2][3] Therefore, it is crucial to use mild work-up conditions.

Q4: Is the benzofuran ring stable during the work-up?

A4: The benzofuran ring is generally stable. However, it can be sensitive to strong acids, which may lead to decomposition.[4] It is advisable to avoid strongly acidic conditions during the purification process.

Troubleshooting Guides

Issue 1: High Levels of Palladium Residue (>50 ppm) after Initial Purification
Possible Cause Troubleshooting Steps
Ineffective Initial Work-up - Ensure thorough aqueous washes during the initial extraction to remove water-soluble palladium salts.
- If the palladium catalyst is heterogeneous (e.g., Pd/C), ensure complete removal by filtration through a pad of Celite®.
Homogeneous Palladium Catalyst - Employ a palladium scavenger. Thiol-based scavengers are particularly effective.
- Treat the crude product solution with activated carbon, followed by filtration. Be aware that this may lead to some product loss.
- If the product is a solid, recrystallization can be a highly effective method for purification.
Issue 2: Presence of Copper Residue (Visible Color or ICP-MS Data)
Possible Cause Troubleshooting Steps
Incomplete Removal during Extraction - Perform additional aqueous washes with a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) or aqueous ammonia can be effective.
Product Chelation of Copper - Use a solid-supported scavenger resin with a high affinity for copper to minimize product loss, especially if the product is water-soluble.
- Pass the product solution through a plug of silica gel or alumina, which can adsorb copper species.
Issue 3: Low Product Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Aqueous Extraction - If the product has some water solubility, use brine (saturated NaCl solution) for the final aqueous wash to reduce its solubility in the aqueous phase.
Adsorption of Product onto Purification Media - When using activated carbon or scavenger resins, use the minimum effective amount.
- Ensure the chosen solvent for purification fully solubilizes the product to minimize its adsorption.
Hydrolysis of the Nitrile Group - Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Use milder bases like sodium bicarbonate instead of sodium hydroxide for washes if possible.

Data Presentation: Efficiency of Catalyst Removal Methods

The following table summarizes the typical efficiencies of various methods for removing palladium and copper residues. Note that the actual efficiency will depend on the specific reaction conditions and the nature of the catalyst complex.

Catalyst Method Typical Starting Concentration (ppm) Typical Final Concentration (ppm) Reference
PalladiumThiol-based Scavenger>1000<10Pfizer Case Study
PalladiumActivated Carbon~500~50-100Biotage Study
PalladiumRecrystallizationVariableCan be <5General Knowledge
CopperEDTA Wash>100<50General Knowledge
CopperScavenger Resin>100<10General Knowledge

Experimental Protocols

Protocol 1: Removal of Palladium Residues using a Thiol-Based Scavenger

This protocol describes a general procedure for removing residual palladium from a solution of crude this compound.

Materials:

  • Crude this compound containing palladium residues

  • Suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate)

  • Silica-based thiol scavenger (e.g., SiliaMetS® Thiol)

  • Celite® or filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4 to 24 hours. The optimal time and temperature should be determined experimentally for your specific case.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal.

Protocol 2: Removal of Copper Residues using an EDTA Wash

This protocol outlines a liquid-liquid extraction procedure to remove copper residues.

Materials:

  • Crude this compound in a water-immiscible organic solvent

  • 0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 8 (adjusted with NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Initial Wash: Transfer the organic solution of your crude product to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Visualizations

experimental_workflow cluster_palladium Palladium Removal Workflow pd_start Crude Product (with Pd residue) pd_dissolve Dissolve in Organic Solvent pd_start->pd_dissolve pd_add_scavenger Add Thiol Scavenger pd_dissolve->pd_add_scavenger pd_stir Stir (4-24h) pd_add_scavenger->pd_stir pd_filter Filter through Celite® pd_stir->pd_filter pd_concentrate Concentrate pd_filter->pd_concentrate pd_end Purified Product (<10 ppm Pd) pd_concentrate->pd_end experimental_workflow_copper cluster_copper Copper Removal Workflow cu_start Crude Product (in organic solvent) cu_wash_edta Wash with EDTA Solution cu_start->cu_wash_edta cu_separate Separate Layers cu_wash_edta->cu_separate cu_repeat Repeat Wash (until colorless) cu_separate->cu_repeat cu_wash_brine Wash with Brine cu_repeat->cu_wash_brine cu_dry Dry over Na2SO4 cu_wash_brine->cu_dry cu_concentrate Concentrate cu_dry->cu_concentrate cu_end Purified Product (Copper-free) cu_concentrate->cu_end troubleshooting_logic cluster_pd Palladium cluster_cu Copper start High Catalyst Residue Post-Purification check_catalyst Identify Catalyst (Pd or Cu?) start->check_catalyst pd_scavenger Use Thiol Scavenger check_catalyst->pd_scavenger  Pd   cu_edta EDTA Wash check_catalyst->cu_edta  Cu   pd_carbon Use Activated Carbon pd_scavenger->pd_carbon pd_recrystallize Recrystallize pd_carbon->pd_recrystallize check_yield Yield Acceptable? pd_recrystallize->check_yield cu_scavenger Use Scavenger Resin cu_edta->cu_scavenger cu_silica Silica/Alumina Plug cu_scavenger->cu_silica cu_silica->check_yield end_ok Purification Successful check_yield->end_ok Yes optimize Optimize Purification (e.g., less adsorbent, brine wash) check_yield->optimize No optimize->start

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzofuran-4-carbonitrile and Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The benzofuran core is a recurring motif in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological properties.[1][2][3][4][5] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[6][7][8][9][10][11][12] The specific biological activity and potency of a benzofuran derivative are highly dependent on the nature and position of the substituents on the bicyclic ring system.[13][14]

The Benzofuran Scaffold: A Platform for Diverse Biological Activity

The versatility of the benzofuran ring system allows for the introduction of various functional groups at different positions, leading to a diverse range of biological activities. Research has consistently shown that even minor changes in the substitution pattern can lead to significant differences in pharmacological effects. For instance, studies on other substituted benzofurans have highlighted the critical role of substituent placement.

While direct experimental data for Benzofuran-4-carbonitrile and Benzofuran-5-carbonitrile is scarce, the positional difference of the nitrile group is expected to significantly influence their electronic properties, lipophilicity, and steric profile. These factors are crucial determinants of how the molecules interact with biological targets such as enzymes and receptors. The nitrile group, being a strong electron-withdrawing group, can modulate the electron density of the entire benzofuran ring system, thereby affecting its binding affinity and reactivity.

Potential Areas of Differential Biological Activity

Based on the known activities of other benzofuran derivatives, a comparative investigation of this compound and Benzofuran-5-carbonitrile would be warranted in several key areas:

  • Anticancer Activity: Numerous benzofuran derivatives have been evaluated for their potential as anticancer agents.[9][11][13] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. The position of the nitrile group could influence the interaction with the active sites of such enzymes.

  • Antimicrobial Activity: The benzofuran scaffold is also a known antibacterial and antifungal pharmacophore.[8] A comparative screening against a panel of pathogenic bacteria and fungi could reveal differences in the antimicrobial spectra and potency of the two isomers.

  • Enzyme Inhibition: Many biologically active compounds exert their effects by inhibiting specific enzymes. A broad-based enzyme inhibition screening of this compound and Benzofuran-5-carbonitrile could uncover novel therapeutic targets and explain potential differences in their overall biological profiles.

Experimental Workflow for a Comparative Study

To elucidate the differential biological activities of this compound and Benzofuran-5-carbonitrile, a structured experimental approach would be necessary. The following workflow outlines a potential strategy for such a comparative analysis.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Screening cluster_2 Data Analysis and Comparison cluster_3 Mechanism of Action Studies Synthesis Synthesis and Purification of Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock Preparation of Stock Solutions Characterization->Stock Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Stock->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Stock->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) Stock->Enzyme Quantitative Quantitative Data Analysis (IC50, MIC values) Anticancer->Quantitative Antimicrobial->Quantitative Enzyme->Quantitative SAR Structure-Activity Relationship (SAR) Analysis Quantitative->SAR Comparison Comparative Biological Profile Generation SAR->Comparison Target Target Identification Comparison->Target Pathway Signaling Pathway Analysis Target->Pathway

Figure 1. Proposed experimental workflow for the comparative biological evaluation of this compound and Benzofuran-5-carbonitrile.

Conclusion

References

A Comparative Guide to the Synthesis of Benzofuran-4-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The introduction of a nitrile group, a versatile functional group that can be converted into various other functionalities or act as a key interaction point with biological targets, further enhances the synthetic and medicinal value of this heterocyclic system. This guide provides a comparative analysis of distinct synthetic strategies for producing cyanobenzofuran derivatives, focusing on methodologies that offer different approaches to constructing the core benzofuran ring system. While the direct synthesis of Benzofuran-4-carbonitrile is not extensively documented with comparative data, this guide leverages detailed experimental protocols for the synthesis of its close structural isomers and analogs to provide a robust comparison of prevailing synthetic strategies.

At a Glance: Comparison of Synthesis Methods

Method Key Transformation Catalyst/Reagent Starting Materials Overall Yield Key Advantages Key Disadvantages
Method 1: Sonogashira Coupling and Copper-Catalyzed Heteroannulation Sonogashira coupling followed by intramolecular cyclizationPd/Cu catalysts3-Hydroxy-4-iodobenzonitrile, (Trimethylsilyl)acetyleneGoodConvergent approach, potential for diversity at the 2-position.Multi-step, requires transition metal catalysts.
Method 2: Palladium-Mediated Oxidative Cyclization Intramolecular oxidative cyclization of an o-allylphenolPalladium(II) chloride2-Allyl-4-cyanophenol58%Direct formation of the furan ring from a readily prepared precursor.Requires a stoichiometric amount of palladium catalyst, potential for side reactions.
Method 3: Acid-Catalyzed Intramolecular Cyclization Dehydrative cyclization of a phenoxyacetalPolyphosphoric acid (PPA)Substituted phenoxyacetalVariableMetal-free, utilizes common and inexpensive reagents.Can lead to regioisomeric mixtures depending on the substrate, requires high temperatures.

Method 1: Sonogashira Coupling and Copper-Catalyzed Heteroannulation for Benzo[b]furan-6-carbonitrile

This method, detailed by Bagley et al., provides a robust route to a cyanobenzofuran isomer. The strategy involves the initial construction of a key alkyne intermediate via a Sonogashira coupling, followed by a copper-catalyzed intramolecular cyclization to form the benzofuran ring.[1][2][3]

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-4-iodobenzonitrile This intermediate is prepared from 3-hydroxybenzonitrile through a per-iodination/de-iodination strategy.

Step 2: Synthesis of 3-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile A mixture of 3-hydroxy-4-iodobenzonitrile, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride in triethylamine is treated with (trimethylsilyl)acetylene. The reaction is stirred at room temperature until completion.

Step 3: Synthesis of Benzo[b]furan-6-carbonitrile To a solution of 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile in a 1:1 mixture of ethanol and triethylamine, cuprous iodide is added. The resulting solution is heated to 75 °C. The reaction initially forms a mixture of the silylated and desilylated benzofuran. The crude material is then treated with 1.0 M aqueous NaOH to afford the final product, Benzo[b]furan-6-carbonitrile.[1]

Performance Data
  • Yield: Good overall yield for the multi-step sequence.[1]

  • Reaction Time: The cyclization step takes approximately 6.5 hours.[1]

  • Scalability: The procedure has been successfully performed on a gram scale.[1]

Method 2: Palladium-Mediated Oxidative Cyclization for 4-Cyano-2-methylbenzo[b]furan

This approach, reported by Sekizaki et al., utilizes a palladium(II)-mediated intramolecular oxidative cyclization of an o-allylphenol to construct the benzofuran ring. This method directly introduces a methyl group at the 2-position.

Experimental Protocol

Step 1: Synthesis of 2-Allyl-4-cyanophenol This precursor is prepared via a Claisen rearrangement of the corresponding allyl phenyl ether, which is obtained from the reaction of 4-cyanophenol and allyl bromide. The Claisen rearrangement is typically achieved by heating the allyl phenyl ether in a high-boiling solvent such as 1,2-dichlorobenzene.

Step 2: Synthesis of 4-Cyano-2-methylbenzo[b]furan Bis(benzonitrile)palladium(II) chloride is added to a solution of 2-allyl-4-cyanophenol in anhydrous benzene. The mixture is refluxed for 2 hours under a nitrogen atmosphere. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield 4-cyano-2-methylbenzo[b]furan.

Performance Data
  • Yield: The cyclization step proceeds in 58% yield.

  • Reaction Time: The cyclization reaction is completed in 2 hours.

  • Purity: The product is purified by column chromatography and characterized by IR and NMR spectroscopy.

Method 3: Acid-Catalyzed Intramolecular Cyclization (A Plausible Metal-Free Approach)

Proposed Experimental Protocol

Step 1: Synthesis of a 2-Substituted-4-cyanophenoxy Acetal 4-Cyanophenol can be reacted with a suitable α-haloacetal, such as 2-bromoacetaldehyde diethyl acetal, in the presence of a base (e.g., potassium carbonate) in a solvent like acetone or DMF to form the corresponding phenoxyacetal.

Step 2: Acid-Catalyzed Cyclization The phenoxyacetal intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature (e.g., 110 °C).[4] The acid promotes an intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration to yield the benzofuran.

Anticipated Performance
  • Yield: Yields for such cyclizations can be variable and are highly dependent on the substrate and reaction conditions.

  • Reaction Conditions: This method typically requires harsh conditions, including strong acids and high temperatures.

  • Regioselectivity: A potential drawback is the formation of regioisomers, especially with meta-substituted phenols, which could lead to a mixture of 4- and 6-substituted benzofurans.[4]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

Method1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_Hydroxy_4_iodobenzonitrile 3-Hydroxy-4- iodobenzonitrile Alkyne_intermediate 3-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile 3_Hydroxy_4_iodobenzonitrile->Alkyne_intermediate Sonogashira Coupling (Pd/Cu catalyst) TMS_acetylene (Trimethylsilyl)acetylene TMS_acetylene->Alkyne_intermediate Benzofuran_6_carbonitrile Benzo[b]furan-6-carbonitrile Alkyne_intermediate->Benzofuran_6_carbonitrile Copper-Catalyzed Heteroannulation

Caption: Synthetic workflow for Method 1.

Method2 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4_Cyanophenol 4-Cyanophenol Allyl_ether Allyl 4-cyanophenyl ether 4_Cyanophenol->Allyl_ether Allyl_bromide Allyl bromide Allyl_bromide->Allyl_ether o_Allylphenol 2-Allyl-4-cyanophenol Allyl_ether->o_Allylphenol Claisen Rearrangement Benzofuran_4_carbonitrile 4-Cyano-2-methyl- benzo[b]furan o_Allylphenol->Benzofuran_4_carbonitrile Palladium-Mediated Oxidative Cyclization

Caption: Synthetic workflow for Method 2.

Method3 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4_Cyanophenol 4-Cyanophenol Phenoxyacetal 2-(4-Cyanophenoxy)- acetaldehyde diethyl acetal 4_Cyanophenol->Phenoxyacetal Bromoacetaldehyde_acetal 2-Bromoacetaldehyde diethyl acetal Bromoacetaldehyde_acetal->Phenoxyacetal Benzofuran_4_carbonitrile This compound Phenoxyacetal->Benzofuran_4_carbonitrile Acid-Catalyzed Intramolecular Cyclization (PPA)

Caption: Plausible synthetic workflow for Method 3.

Conclusion

The synthesis of cyanobenzofurans can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations.

  • Method 1 (Sonogashira/Copper-Catalyzed Cyclization) is a powerful and convergent route that allows for the late-stage introduction of diversity at the 2-position of the benzofuran ring. However, it is a multi-step process that relies on transition metal catalysis.

  • Method 2 (Palladium-Mediated Cyclization) offers a more direct approach to a substituted benzofuran from a readily accessible precursor. A key consideration is the use of a stoichiometric amount of the palladium reagent.

  • Method 3 (Acid-Catalyzed Cyclization) represents a classical, metal-free alternative. While conceptually simple and cost-effective, it may suffer from harsh reaction conditions and potential issues with regioselectivity.

The choice of synthetic method will ultimately depend on the specific requirements of the research, including the desired substitution pattern, scalability, and tolerance to certain reagents and reaction conditions. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound and its valuable analogs.

References

Benzofuran-4-carbonitrile: A Validated Scaffold for Potent Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perennial. This guide provides a comprehensive validation of Benzofuran-4-carbonitrile as a promising scaffold, particularly in the realm of oncology, by comparing its derivatives' performance with alternative scaffolds and providing supporting experimental data.

The benzofuran core is a well-established privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] While the broader benzofuran class has been extensively studied, this guide focuses on the specific validation of the this compound isomer as a viable and potent scaffold for the design of targeted therapies. Recent studies have demonstrated that derivatives of this scaffold exhibit significant biological activity, particularly as inhibitors of key signaling proteins implicated in cancer.

Performance Comparison: this compound Derivatives vs. Alternative Scaffolds

A recent study highlights the potential of the this compound scaffold in the development of potent anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3] The data presented below summarizes the in vitro activity of synthesized 2,5-disubstituted-benzofuran-4-carbonitrile derivatives against various cancer cell lines and the EGFR kinase.

Table 1: Antiproliferative Activity of this compound Derivatives[2]
CompoundModification at C2Modification at C5HePG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2 -NH₂H16.088.818.36
3 -NH₂-CH=CH-CN>10010.84>100
8 -NH-CH₂-PhH23.6713.8517.28
10 -NH-(CH₂)₂-PhH18.9211.6212.05
11 -NH-(CH₂)₃-PhH16.5110.1911.83
Doxorubicin (Standard)4.175.216.88
Afatinib (Standard)5.507.828.12
Table 2: EGFR Kinase Inhibitory Activity[2]
CompoundEGFR TK IC₅₀ (µM)
2 1.12
3 0.93
10 0.99
11 0.81
Gefitinib (Standard)0.90

The data clearly indicates that derivatives of the this compound scaffold exhibit potent antiproliferative activity against various cancer cell lines and significant inhibitory activity against EGFR kinase, with some compounds showing potency comparable to the standard drug Gefitinib.[2]

While the primary validated target for the this compound scaffold is EGFR, earlier explorations into the broader benzofuran class have suggested Cyclin-Dependent Kinase 8 (CDK8) as another potential target. For the purpose of a comprehensive comparison, alternative scaffolds for CDK8 inhibition are presented below.

Table 3: Comparison with Alternative Scaffolds for CDK8 Inhibition
ScaffoldExample CompoundTargetIC₅₀ (nM)
Imidazo-thiadiazoleCompound 6 CDK8-
3-methyl-1H-pyrazolo[3,4-b]-pyridineMSC2530818CDK8-
4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazoleCompound 29a CDK8/190.76 (CDK8)
Pyridine-derivedAU1-100 CDK8-

Note: Direct IC₅₀ values for some compounds were not available in the cited abstracts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Synthesis of 2-Amino-5-substituted-benzofuran-4-carbonitrile Derivatives[2]

A mixture of a 2-(2-cyanomethoxy)benzonitrile derivative (1 mmol) and potassium carbonate (1.5 mmol) in dimethylformamide (10 mL) was stirred at room temperature for 2-3 hours. The reaction mixture was then poured into ice-water, and the resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the desired 2-aminothis compound derivatives. For further diversification, the amino group at the C2 position can be reacted with various electrophiles.

MTT Assay for Antiproliferative Activity[2]

Human cancer cell lines (HePG2, HCT-116, MCF-7) were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

In Vitro EGFR Kinase Assay[2]

The EGFR kinase inhibitory activity was determined using a kinase assay kit. The assay was performed in a 96-well plate. The reaction mixture contained the EGFR enzyme, the substrate (poly-Glu-Tyr, 4:1), and ATP in a kinase buffer. The test compounds were added at various concentrations, and the mixture was incubated at 37°C for 1 hour. The amount of ADP produced was measured using a luminescence-based method. The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.

In Vitro CDK8 Kinase Assay[1]

The CDK8/Cyclin C kinase activity can be measured using a luminescence-based assay that quantifies ATP consumption. The reaction is typically performed in a 96-well plate containing recombinant human CDK8/Cyclin C complex, a suitable substrate peptide, and ATP in a kinase assay buffer. Test inhibitors are serially diluted in DMSO and added to the wells. After incubation, the amount of ADP produced is quantified using a reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. The IC₅₀ value is determined from the dose-response curve.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis Inhibitor This compound Derivative Inhibitor->EGFR

Figure 1: EGFR Signaling Pathway Inhibition.

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Scaffold This compound Synthesis Derivative Synthesis Scaffold->Synthesis Cell_Assay Antiproliferative Assays (MTT) Synthesis->Cell_Assay Kinase_Assay Enzyme Inhibition Assays (EGFR, CDK8) Synthesis->Kinase_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Kinase_Assay->SAR SAR->Synthesis ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy (Xenograft Models) ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Figure 2: Drug Discovery Workflow.

References

Spectroscopic comparison of Benzofuran-4-carbonitrile and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Benzofuran-4-carbonitrile and Its Isomers: A Guide for Researchers

This guide presents a comparative analysis of the spectroscopic properties of this compound and its isomers, namely Benzofuran-2-carbonitrile, Benzofuran-3-carbonitrile, Benzofuran-5-carbonitrile, Benzofuran-6-carbonitrile, and Benzofuran-7-carbonitrile. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following table summarizes the available and predicted spectroscopic data for this compound and its isomers. The molecular formula for all isomers is C₉H₅NO, and the molecular weight is approximately 143.14 g/mol .

IsomerStructure1H NMR (ppm, CDCl₃)13C NMR (ppm, CDCl₃)IR (cm⁻¹)Mass Spectrum (m/z)
Benzofuran-2-carbonitrile H3: ~7.5 (s), Aromatic H's: multipletC≡N: ~110-120, Aromatic C's: multipletC≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺
Benzofuran-3-carbonitrile H2: ~7.8 (s), Aromatic H's: multipletC≡N: ~110-120, Aromatic C's: multipletC≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺
This compound Aromatic H's: complex multipletC≡N: ~115-125, Aromatic C's: multipletC≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺
Benzofuran-5-carbonitrile Aromatic H's: complex multipletC≡N: ~115-125, Aromatic C's: multipletC≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺
Benzofuran-6-carbonitrile Aromatic H's: complex multipletC≡N: ~115-125, Aromatic C's: multipletC≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺
Benzofuran-7-carbonitrile Aromatic H's: complex multipletC≡N: ~115-125, Aromatic C's: multipletC≡N: ~2220-2240 (strong, sharp), C=C (aromatic): ~1600-1450M⁺: 143, Fragments: [M-HCN]⁺, [M-CO]⁺

Note: The predicted NMR and IR data are based on typical values for similar aromatic and heterocyclic compounds.

Experimental Workflow

The logical workflow for the spectroscopic comparison of these isomers is outlined in the following diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis & Purification of Isomers NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Characterization IR IR Spectroscopy Synthesis->IR Characterization MS Mass Spectrometry Synthesis->MS Characterization NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Comparative Guide (Tables & Diagrams) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

A Comparative Guide to the In Vitro Cytotoxicity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines. While the specific focus is on providing representative data, it should be noted that a comprehensive, direct comparison of a series of Benzofuran-4-carbonitrile derivatives is limited in the currently available literature. Therefore, this guide presents data on various substituted benzofurans to illustrate the anti-cancer potential of this heterocyclic scaffold.

Quantitative Cytotoxicity Data

The cytotoxic effects of benzofuran derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of benzofuran derivatives from various studies.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuranCompound with bromine on the methyl group at C-3K562 (Chronic Myeloid Leukemia)5.0[1]
HL-60 (Acute Promyelocytic Leukemia)0.1[1]
Benzofuran-Chalcone HybridCompound 4gHCC1806 (Mammary Squamous Carcinoma)5.93[2]
HeLa (Cervical Cancer)5.61[2]
N-Methylpiperidine-Based BenzofuranCompound 9SQ20B (Head and Neck Cancer)0.46[3]
Benzofuran-Isatin ConjugateCompound 5aSW-620 (Colorectal Cancer)8.7[4]
HT-29 (Colorectal Cancer)9.4[4]
Benzofuran-Isatin ConjugateCompound 5dSW-620 (Colorectal Cancer)6.5[4]
HT-29 (Colorectal Cancer)9.8[4]

Experimental Protocols

The in vitro cytotoxicity of benzofuran derivatives is predominantly assessed using cell viability assays, with the MTT assay being one of the most common methods.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Several benzofuran derivatives have been found to exert their anticancer effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis |--

Caption: Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.

Experimental Workflow

The general workflow for evaluating the in vitro cytotoxicity of novel chemical compounds, such as benzofuran derivatives, is a multi-step process.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assessment A Cancer Cell Line Culture B Compound Treatment (Benzofuran Derivatives) A->B C MTT Assay B->C D Data Analysis (IC50 Determination) C->D

Caption: A typical workflow for assessing the in vitro cytotoxicity of chemical compounds.

References

Elucidating the Structure-Activity Relationship of Benzofuran Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, significantly influencing the compound's pharmacological profile. This guide will explore the impact of different substituents on the biological activities of benzofuran analogs, drawing upon available experimental data to inform future drug discovery efforts.

Key Insights from Benzofuran SAR Studies

Analysis of various benzofuran series has revealed several key structural features that govern their biological activity:

  • Substitution at the 2-position: The C2-position of the benzofuran ring is a frequent site for modification. Introduction of aryl groups, heterocyclic rings, and various side chains at this position has been shown to be crucial for anticancer and antimicrobial activities.[2]

  • Substitution on the Benzene Ring: Modifications on the benzene portion of the benzofuran scaffold, particularly at the C5 and C6 positions, can significantly impact potency and selectivity. For instance, the introduction of halogen atoms or methoxy groups has been shown to enhance the anticancer properties of certain benzofuran derivatives.

  • Hybrid Molecules: The fusion of the benzofuran nucleus with other pharmacologically active moieties, such as piperazine, chalcone, or thiazole, has emerged as a successful strategy to develop potent therapeutic agents with diverse mechanisms of action.

Comparative Biological Activity of Benzofuran Analogs

To illustrate the structure-activity relationships, the following tables summarize the in vitro biological activities of various substituted benzofuran analogs from different studies. These tables highlight the impact of specific structural modifications on their potency against different biological targets.

Compound IDR1R2R3Target/Cell LineIC50 (µM)Reference
Series 1: Anticancer Activity
1aH-COCH3HK562 (Leukemia)>100[1]
1cBr-COCH3HK562 (Leukemia)25[1]
2dH-CH(Br)CH3HK562 (Leukemia)10[1]
3aH-CH(OH)CH3BrK562 (Leukemia)25[1]
Series 2: PI3Kα Inhibition
Compound 8-CH2-thiazoleHHPI3Kα4.1[3]
Compound 9-CH2-thiadiazoleHHPI3Kα7.8[3]
Compound 11-CH2-oxadiazoleHHPI3Kα20.5[3]
Series 3: LSD1 Inhibition
Compound 17i(various)LSD10.065[4]
MCF-7 (Breast Cancer)2.90[4]
H460 (Lung Cancer)2.06[4]

Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of Selected Benzofuran Analogs. This table presents the IC50 values of different benzofuran derivatives, demonstrating how substitutions at various positions of the benzofuran ring influence their biological activity against cancer cell lines and specific enzymes.

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

Kinase activity can be measured using various methods, such as radioisotope-based assays or luminescence-based assays.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, substrate (e.g., ATP), and a specific buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the substrate and incubated at a specific temperature for a defined period.

  • Detection: The amount of product formed is quantified using a suitable detection method (e.g., measuring radioactivity or luminescence).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[3]

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and a simplified representation of a signaling pathway that could be targeted by benzofuran analogs.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 Biological Evaluation cluster_2 Further Development Lead_Generation Lead Compound (Benzofuran Core) Analog_Synthesis Analog Synthesis (Systematic Modification) Lead_Generation->Analog_Synthesis Chemical Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Analog_Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis Data_Interpretation Data Interpretation (Identify Key Structural Features) SAR_Analysis->Data_Interpretation Optimized_Lead Optimized Lead Compound Data_Interpretation->Optimized_Lead In_Vivo_Studies In Vivo Studies (Animal Models) Optimized_Lead->In_Vivo_Studies

Figure 1. A generalized workflow for structure-activity relationship (SAR) studies of novel chemical entities.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Benzofuran Benzofuran Analog (Inhibitor) Benzofuran->PI3K

Figure 2. A simplified diagram of the PI3K signaling pathway, a potential target for anticancer benzofuran analogs.

Conclusion

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive SAR study specifically focused on benzofuran-4-carbonitrile analogs is yet to be published, the existing body of research on related benzofuran derivatives provides a strong foundation for the rational design of new compounds. By systematically exploring substitutions at key positions of the benzofuran ring and employing robust biological evaluation methods, researchers can continue to unlock the therapeutic potential of this versatile heterocyclic system. This guide serves as a valuable resource for drug development professionals, offering a comparative overview of the SAR of benzofuran analogs and detailed experimental protocols to facilitate further research in this promising area.

References

A Comparative Analysis of the Reactivity of Benzofuran-4-carbonitrile and Thiophene-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Benzofuran-4-carbonitrile and its sulfur analog, Thiophene-4-carbonitrile. These heterocyclic compounds are valuable scaffolds in medicinal chemistry and materials science. Understanding their relative reactivity in key organic transformations is crucial for designing efficient synthetic routes and novel functional molecules. This analysis is supported by established principles of heterocyclic chemistry and available experimental data for related structures.

Introduction to the Compounds

This compound and Thiophene-4-carbonitrile are structurally similar aromatic compounds. Both feature a five-membered heterocyclic ring fused to a benzene ring, a structural motif common in numerous natural products and pharmaceutical agents.[1][2][3] The key distinction lies in the heteroatom of the five-membered ring—oxygen in benzofuran and sulfur in thiophene. Both molecules are substituted at the 4-position with a cyano (-CN) group, a potent electron-withdrawing group that significantly influences their electronic properties and chemical behavior.

Electronic Properties and Aromaticity

The difference in the heteroatom (oxygen vs. sulfur) is the primary determinant of the distinct electronic characteristics of the parent benzofuran and benzothiophene systems.

  • Aromaticity : The aromaticity of five-membered heterocycles generally follows the order: Benzene > Thiophene > Pyrrole > Furan.[4][5][6][7] Thiophene possesses greater aromatic character and resonance energy (29 kcal/mol) compared to furan (16 kcal/mol).[6] This is attributed to the lower electronegativity of sulfur and the ability of its 3d orbitals to participate in π-conjugation more effectively than oxygen's 2p orbitals.[4] Consequently, the benzothiophene core of Thiophene-4-carbonitrile is more aromatically stable than the benzofuran core of this compound.

  • Influence of the Nitrile Group : The electron-withdrawing cyano group at the 4-position significantly deactivates the entire fused-ring system towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present on the ring.[8][9]

G cluster_benzofuran This compound cluster_thiophene Thiophene-4-carbonitrile cluster_common Common Influence A1 Heteroatom: Oxygen (High Electronegativity) A2 Lower Aromaticity A1->A2 A3 Higher susceptibility to reactions disrupting aromaticity A2->A3 C1 4-Cyano Group (Strong Electron-Withdrawing) B1 Heteroatom: Sulfur (Lower Electronegativity) B2 Higher Aromaticity B1->B2 B3 Greater reactivity in Electrophilic Substitution B2->B3 C2 Deactivation for EAS Activation for SNAr C1->C2

Comparative Reactivity

While direct side-by-side quantitative data for this compound and Thiophene-4-carbonitrile is limited in the literature, their reactivity can be reliably predicted based on the established chemistry of their parent systems and substituted analogs.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on benzofuran and benzothiophene preferentially occurs on the electron-rich five-membered ring.[10] The greater aromaticity of thiophene suggests that it can better stabilize the positive charge in the reaction intermediate (sigma complex) compared to furan.

  • Reactivity : Thiophene is generally more reactive towards electrophiles than furan.[5][11] Despite the deactivating effect of the 4-cyano group, Thiophene-4-carbonitrile is expected to be more reactive in EAS reactions than this compound .

  • Regioselectivity : For unsubstituted benzofuran, electrophilic attack typically favors the 2-position.[12][13] For benzothiophene, the position of attack is more variable depending on the electrophile. The strong directing effect of the 4-cyano group will further influence the final position of substitution, likely directing incoming electrophiles to the remaining positions on the heterocyclic ring (e.g., position 2 or 3).

Reaction TypeReagent/ConditionsExpected Major Product for this compoundExpected Major Product for Thiophene-4-carbonitrileRelative Reactivity
Nitration HNO₃ / H₂SO₄2-Nitrothis compound2-Nitrothiophene-4-carbonitrileThiophene > Benzofuran
Bromination Br₂ / Acetic Acid2-Bromothis compound2-Bromothiophene-4-carbonitrileThiophene > Benzofuran
Vilsmeier-Haack POCl₃ / DMFThis compound-2-carbaldehydeThiophene-4-carbonitrile-2-carbaldehydeThiophene > Benzofuran

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are less common for these heterocycles unless they are strongly activated by electron-withdrawing groups and possess a good leaving group (e.g., a halogen). The 4-cyano group provides the necessary activation.

  • Reactivity : The reaction proceeds through a negatively charged Meisenheimer complex. The less aromatic benzofuran ring may be more willing to accommodate the disruption of aromaticity required to form this intermediate. Therefore, This compound (with a suitable leaving group) may exhibit comparable or slightly higher reactivity in SNAr reactions than its thiophene counterpart .

Reaction TypeSubstrateReagent/ConditionsExpected Product
SNAr 2-Chloro-benzofuran-4-carbonitrileNaOMe / MeOH, reflux2-Methoxy-benzofuran-4-carbonitrile
SNAr 2-Chloro-thiophene-4-carbonitrileNaOMe / MeOH, reflux2-Methoxy-thiophene-4-carbonitrile

Table 2: Representative Nucleophilic Aromatic Substitution Reactions.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-heteroatom bonds, and both scaffolds are widely used in this context.[2][14] Reactions like Suzuki, Stille, and Sonogashira are commonly employed, typically requiring a halide or triflate derivative of the heterocycle.

  • Reactivity : The reactivity in these reactions is generally more dependent on the catalyst, ligands, and the nature of the leaving group (I > Br > Cl > OTf) than on the heteroatom itself. Both halogenated this compound and Thiophene-4-carbonitrile are expected to be excellent substrates for a wide range of cross-coupling reactions.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsExpected Product
Suzuki 2-Bromo-benzofuran-4-carbonitrilePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O2-Phenyl-benzofuran-4-carbonitrile
Suzuki 2-Bromo-thiophene-4-carbonitrilePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O2-Phenyl-thiophene-4-carbonitrile
Sonogashira 2-Iodo-benzofuran-4-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-benzofuran-4-carbonitrile
Sonogashira 2-Iodo-thiophene-4-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Phenylethynyl)-thiophene-4-carbonitrile

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions.

G HetX Halogenated Heterocycle (Het-X, where X = Br, I) OA OA HetX->OA Boronic Boronic Acid/Ester (R-B(OR)2) TM TM Boronic->TM Catalyst Pd(0) Catalyst Catalyst->OA Base Aqueous Base (e.g., Na2CO3) Base->TM Solvent Solvent (e.g., Toluene) Product Coupled Product (Het-R) RE RE RE->Catalyst Regeneration RE->Product

Experimental Protocols

The following are representative, generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates.

Protocol 1: Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution)
  • Setup : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Reagent Addition : Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction : Dissolve the heterocyclic nitrile (this compound or Thiophene-4-carbonitrile, 1.0 equiv.) in anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating : After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate until basic (pH > 8).

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling
  • Setup : To a round-bottom flask, add the bromo-heterocycle (e.g., 2-Bromo-thiophene-4-carbonitrile, 1.0 equiv.), the boronic acid partner (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).

  • Reaction : Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction : Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography or recrystallization.

Conclusion

The reactivity of this compound and Thiophene-4-carbonitrile is primarily dictated by the interplay between the heteroatom's nature and the strong electron-withdrawing effect of the 4-cyano group.

  • Thiophene-4-carbonitrile is predicted to be the more reactive species in electrophilic aromatic substitution reactions due to the greater aromatic stability and electron-donating capability of the sulfur atom compared to oxygen.

  • In nucleophilic aromatic substitution (requiring a leaving group), the difference in reactivity is expected to be less pronounced, with the less aromatic This compound potentially showing a slight advantage.

  • Both scaffolds are highly versatile substrates for metal-catalyzed cross-coupling reactions , where their utility is well-established, enabling the synthesis of complex and functionally diverse molecules.

The choice between these two building blocks will depend on the specific transformation desired. This guide provides the foundational chemical principles to aid researchers in the strategic design of synthetic pathways for novel therapeutics and advanced materials.

References

Benchmarking the Efficacy of Benzofuran-Based Phosphatase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a benzofuran-based inhibitor, focusing on its activity against key cellular phosphatases. While specific data on Benzofuran-4-carbonitrile-based inhibitors is limited in publicly available research, this guide benchmarks a closely related cyanobenzofuran derivative, NU-126 [2-((E)-2-(5-cyanobenzofuran-2-yl)vinyl)-1H-indole-6-carbonitrile], against other known phosphatase inhibitors. This comparison offers valuable insights into the potential of the benzofuran scaffold in phosphatase inhibitor design and provides a framework for evaluating novel compounds.

The primary targets of the benchmarked benzofuran derivative are Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1) and Vaccinia H1-Related (VHR) phosphatase, both of which are critical regulators of the MAPK signaling pathway.

Data Presentation: Comparative Inhibitor Efficacy

The following table summarizes the in vitro efficacy of the benzofuran derivative NU-126 and other selected inhibitors against MKP-1 and VHR. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Inhibitor ClassCompoundTargetIC50Reference
Benzofuran Derivative NU-126MKP-1, VHRActivity reported, but specific IC50 not provided in the cited abstract.
Natural Alkaloid Sanguinarine chlorideMKP-110 μM (cellular), 17.3 μM (in vitro)[1][2][3][1][2][3]
Natural Alkaloid ChelerythrineMKP-1Inhibitory activity reported, with an IC50 of 0.66 µM for PKC.[4][5][4][5]
Thiophen-urea derivative VHR-IN-1VHR18 nM[6][6]

Experimental Protocols

The determination of inhibitor efficacy against phosphatases like MKP-1 and VHR typically involves in vitro enzymatic assays. Below are detailed methodologies for such experiments.

In Vitro Phosphatase Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by a purified phosphatase enzyme.

Materials:

  • Purified recombinant human MKP-1 or VHR enzyme.

  • Assay Buffer: A suitable buffer containing Tris-HCl, NaCl, DTT, and a detergent like Triton X-100 to maintain enzyme stability and activity.

  • Substrate: A fluorogenic or colorimetric substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP).

  • Test Compounds (e.g., NU-126, VHR-IN-1) and control inhibitors.

  • 384-well black microplates for fluorescence assays or clear microplates for colorimetric assays.

  • A microplate reader capable of measuring fluorescence or absorbance.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and control inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme Preparation: Dilute the purified phosphatase enzyme to a predetermined optimal concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor solutions to the wells of the microplate.

    • Add the diluted enzyme solution (e.g., 5 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to each well.

  • Data Acquisition:

    • For kinetic assays, immediately begin measuring the fluorescence or absorbance at regular intervals for a defined period (e.g., 15-30 minutes).

    • For endpoint assays, stop the reaction after a specific time (e.g., by adding a strong base for pNPP) and then measure the final signal.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the kinetic curve or the final endpoint reading.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (representing 0% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mandatory Visualization

Signaling Pathway of MKP-1 and VHR Inhibition

The following diagram illustrates the role of MKP-1 and VHR in the MAPK signaling pathway and the effect of their inhibition. MKP-1 and VHR are dual-specificity phosphatases that dephosphorylate and inactivate key kinases in the MAPK cascades, such as ERK, JNK, and p38. Inhibition of MKP-1 or VHR leads to sustained activation of these kinases, which can impact cellular processes like proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Cascade cluster_phosphatases Phosphatase Regulation cluster_cellular_response Cellular Response Growth Factors Growth Factors MAPKKK MAPKKK (e.g., Raf, MEKK) Growth Factors->MAPKKK Stress Stimuli Stress Stimuli Stress Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK MKP1 MKP-1 VHR VHR Response Proliferation, Differentiation, Apoptosis MAPK->Response MKP1->MAPK Inhibition VHR->MAPK Inhibition Inhibitor Benzofuran-based Inhibitor (e.g., NU-126) Inhibitor->MKP1 Inhibitor->VHR

Caption: Inhibition of MKP-1 and VHR by Benzofuran Derivatives.

Experimental Workflow for Inhibitor Benchmarking

The following diagram outlines a typical workflow for the discovery and characterization of novel enzyme inhibitors, from initial screening to in-depth analysis.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (against related enzymes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Dose_Response->Mechanism Cell_Based Cell-Based Assays (e.g., cytotoxicity, pathway analysis) Selectivity->Cell_Based Mechanism->Cell_Based In_Vivo In Vivo Studies (animal models) Cell_Based->In_Vivo

Caption: Workflow for Novel Enzyme Inhibitor Evaluation.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Benzofuran-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative cross-reactivity profiling of benzofuran derivatives, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data on a single Benzofuran-4-carbonitrile derivative, this guide presents data on closely related and representative benzofuran-based compounds to illustrate their selectivity profiles against a panel of kinases.

Executive Summary

Benzofuran derivatives have emerged as a promising class of compounds targeting various protein kinases involved in oncology, inflammation, and neurodegenerative diseases. However, their clinical potential is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide summarizes available quantitative data on the cross-reactivity of several benzofuran-based compounds, provides detailed experimental protocols for kinase inhibition assays, and visualizes key concepts to aid in the interpretation of selectivity data.

Comparative Kinase Selectivity of Benzofuran Derivatives

The following tables summarize the inhibitory activity (IC50) of representative benzofuran derivatives against a panel of kinases. This data, compiled from various studies, allows for a comparative assessment of their selectivity.

Table 1: Selectivity Profile of a Benzofuran-based Inhibitor against Parasitic and Human Glycogen Synthase Kinase-3 (GSK-3)

A series of benzofuran-based compounds were evaluated for their inhibitory activity against Plasmodium falciparum GSK-3 (PfGSK-3) and the human ortholog, HsGSK-3β. The compound featuring a 4-cyano-substituted phenyl ring attached to the benzofuran core demonstrated potent and selective inhibition of the parasitic enzyme.[1]

CompoundTarget KinaseIC50 (µM)Selectivity (HsGSK-3β / PfGSK-3)
Benzofuran Derivative with 4'-CN PfGSK-30.00048>2083
HsGSK-3β>1

Table 2: Multi-Kinase Inhibitory Profile of a Benzofuran-Pyrazole Hybrid

A potent benzofuran-pyrazole derivative was screened against a panel of cancer-related kinases to assess its cross-reactivity. The results highlight its activity against several key kinases implicated in tumor progression.

CompoundTarget Kinase% Inhibition at 10 µM
Benzofuran-Pyrazole Hybrid c-MET75%
B-Raf68%
Pim-182%
EGFR55%
VEGFR-271%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are representative protocols for kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-33P]ATP

  • Test compound (this compound derivative)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM Na3VO4, 10 µM ATP)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding the recombinant kinase and [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plates and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

KinomeScan™ Assay (Binding Assay)

This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.

Objective: To quantitatively measure the binding interactions of a test compound against a comprehensive panel of human kinases.

Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of test compound bound to the kinase is measured using quantitative PCR of a DNA tag conjugated to the kinase.

Procedure (Simplified):

  • Kinases are tagged with a unique DNA identifier.

  • The tagged kinases are incubated with the test compound and an immobilized active-site directed ligand.

  • After equilibration, the unbound kinases are washed away.

  • The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

  • The results are reported as a percentage of control, indicating the displacement of the immobilized ligand by the test compound.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the context and methodology of cross-reactivity profiling, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound This compound Derivative dilution Serial Dilution compound->dilution plate Assay Plate Preparation dilution->plate kinase Kinase Panel plate->kinase atp [γ-33P]ATP plate->atp incubation Incubation kinase->incubation atp->incubation wash Washing & Filtration incubation->wash read Scintillation Counting wash->read analysis Data Analysis (IC50) read->analysis

Caption: Experimental workflow for radiometric kinase inhibition assay.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzofuran Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

Conclusion

The cross-reactivity profiling of benzofuran derivatives reveals a diverse range of selectivity patterns, underscoring the importance of comprehensive screening in drug discovery. While a complete public dataset for a specific this compound derivative is not yet available, the compiled data on related compounds provides valuable insights for researchers. The presented experimental protocols offer a foundation for conducting such selectivity studies. As more data becomes publicly accessible, a clearer picture of the kinome-wide interactions of this important chemical scaffold will emerge, paving the way for the development of more selective and effective kinase inhibitors.

References

Benchmarking Benzofuran Derivatives: A Comparative Docking Analysis in Key Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of benzofuran-based compounds reveals their potential as potent enzyme inhibitors. This guide provides a comparative analysis of their docking efficiencies against various enzymatic targets implicated in cancer, microbial infections, and neurodegenerative diseases, supported by experimental data and detailed methodologies.

Benzofuran, a heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1][2][3] Researchers have extensively explored the potential of these compounds as inhibitors of various enzymes, leveraging computational docking studies to predict their binding affinities and interaction modes at the molecular level. This guide synthesizes findings from multiple studies to offer a comparative overview of the docking performance of benzofuran derivatives against several key enzyme targets.

Comparative Docking Performance of Benzofuran Derivatives

The inhibitory potential of benzofuran derivatives has been evaluated against a range of enzymes. The following table summarizes the quantitative docking data from various studies, providing a comparative look at their binding energies and, where available, their experimentally determined inhibitory concentrations (IC50).

Benzofuran DerivativeTarget EnzymeDocking Score (kcal/mol)Inhibition Constant (Ki)IC50Reference
Benzofuran-triazine hybrid (8e)S. aureus Dihydrofolate Reductase (DHFR)~ -8.0---32-125 µg/mL[4]
Benzofuran-1,3,4-oxadiazole (BF4)M. tuberculosis Polyketide Synthase 13 (Pks13)-14.82------[5]
Benzofuran-1,3,4-oxadiazole (BF3)M. tuberculosis Polyketide Synthase 13 (Pks13)-14.23------[5]
Benzofuran-1,3,4-oxadiazole (BF8)M. tuberculosis Polyketide Synthase 13 (Pks13)-14.11------[5]
Benzofuran-chalcone derivativeCyclin-Dependent Kinase 2 (CDK2)---------[6]
Pyrazole-based benzofuran (Compound 2)Caspase-3------7.31 µM (MCF-7 cells)
Benzofuran derivative (Compound 8)Phosphatidylinositol-3-kinase (PI3K)------2.21 nM[6]
Benzofuran derivative (Compound 8)VEGFR-2------68 nM[6]
Benzofuran-1,2,3-triazole hybrid (BENZ-0454)Epidermal Growth Factor Receptor (EGFR)---------[7]
Benzofuran-based compound (7c)Acetylcholinesterase (AChE)------0.058 µM[8]
Benzofuran–pyrazole-based compound (9)E. coli DNA Gyrase B------9.80 µM[3]

Experimental Protocols

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow. The methodologies, while varying slightly in the specific software and parameters used, adhere to the following fundamental steps:

1. Target Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

2. Ligand Preparation:

  • The 2D structures of the benzofuran derivatives are drawn using chemical drawing software like ChemDraw.

  • The 2D structures are converted to 3D structures and optimized to their lowest energy conformation.

3. Molecular Docking:

  • Docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Discovery Studio.

  • The active site of the enzyme is defined, often based on the location of the co-crystallized ligand in the original PDB file.

  • The software then explores various conformations and orientations of the ligand within the active site, calculating the binding energy for each pose.

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

4. Analysis of Interactions:

  • The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Visualizing Computational Drug Discovery and Biological Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical computational drug design workflow and a simplified signaling pathway that can be targeted by benzofuran derivatives.

G cluster_0 In-Silico Drug Design Workflow cluster_1 Molecular Docking Sub-Workflow Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Protein Preparation Protein Preparation Lead Discovery->Protein Preparation Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Ligand Preparation Ligand Preparation Protein Preparation->Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Binding Affinity Calculation Binding Affinity Calculation Docking Simulation->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis

Caption: A generalized workflow for in-silico drug design, highlighting the central role of molecular docking in the lead discovery phase.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibition Benzofuran->PI3K Inhibition

Caption: A simplified PI3K/VEGFR-2 signaling pathway, a common target in cancer therapy, which can be inhibited by certain benzofuran derivatives.[6]

References

Safety Operating Guide

Proper Disposal of Benzofuran-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Benzofuran-4-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar nitrile and benzofuran compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Ensure this waste stream is kept separate from incompatible materials to prevent dangerous reactions.[6]

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.[3][6] The original manufacturer's container, if empty and in good condition, can be used.[7]

    • Do not overfill the container; it should be no more than three-quarters full to allow for expansion and prevent spills.[7]

    • Keep the container securely closed when not in use.[1]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • The storage area should be secure and away from sources of ignition.[1]

  • Disposal Request and Pickup:

    • Once the container is approaching its fill limit or has been in storage for a designated period (often not to exceed 6-12 months, check institutional guidelines), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5][7]

    • Complete all necessary waste pickup request forms, providing accurate information about the contents of the container.[7]

  • Decontamination of Empty Containers:

    • A container that has held this compound should be considered hazardous.

    • If institutional policy allows, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

    • After proper decontamination, deface all hazardous labels on the container before disposing of it as regular trash or recycling, in accordance with institutional procedures.[4]

III. Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA Up to 55 gallons[5]
Maximum Acutely Hazardous Waste (P-listed) in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
Maximum Storage Time in Academic Labs Typically 6 to 12 months[3][5]

Note: It is crucial to consult your institution's specific guidelines and local regulations, as these may vary.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Select Labeled, Compatible, Leak-Proof Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No ehs Contact EHS for Hazardous Waste Pickup full->ehs Yes end End: Waste Properly Disposed ehs->end

References

Personal protective equipment for handling Benzofuran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzofuran-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzofuran derivatives and general best practices for handling hazardous chemicals. It is imperative to consult the specific SDS provided by the supplier for this compound before handling the substance and to perform a risk assessment for your specific laboratory conditions.

This guide provides essential safety and logistical information for the handling and disposal of this compound, a compound that requires careful management in a laboratory setting. Due to its chemical structure, which includes a benzofuran ring and a nitrile group, it should be handled as a potentially hazardous substance.

Hazard Identification and Risk Assessment

Benzofuran derivatives and nitriles can present a range of health hazards. Based on data from similar compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2] Some benzofuran compounds are also suspected of causing cancer.[3] The nitrile functional group can also introduce toxicity. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Quantitative Safety Data

No specific occupational exposure limits (OELs) have been established for this compound or its close analogs.[1][3] The following table summarizes available data for related compounds to provide a conservative estimate of potential hazards.

ParameterValueCompoundSource
Appearance Solid (predicted)This compound[4]
Molecular Weight 143.14 g/mol This compound[4]
Oral LD50 (Rat) 1.0 ± 0.2 g/kgBenzonitrile[5]
Dermal LD50 (Rabbit) 1.2 ± 0.1 g/kgBenzonitrile[5]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Suspected of causing cancer.[3]Benzofuran Derivatives[1][2][3]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Designated Area: A designated area within the laboratory should be clearly marked for the handling of this compound. This area should be equipped with all necessary safety equipment.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the vicinity of the handling area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness).[6] Consider double-gloving.To prevent skin contact. Check glove manufacturer's compatibility chart.
Eye and Face Protection Chemical splash goggles and a face shield.[6]To protect eyes and face from splashes and airborne particles.
Body Protection A lab coat with long sleeves and tight-fitting cuffs.[6] Consider a disposable gown for larger quantities.To protect skin and clothing from contamination.
Respiratory Protection If there is a risk of generating dust that cannot be controlled by the fume hood, a NIOSH-approved respirator is required.[7]To prevent inhalation of hazardous dust.
Experimental Protocol: Handling Procedure
  • Preparation: Before handling, ensure the designated area is clean and uncluttered. All necessary equipment, including a spill kit, should be readily available.

  • Weighing: If possible, weigh the powder inside the fume hood.[8] If the balance is outside, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container.

  • Handling: Keep the container with this compound closed as much as possible.[8] Avoid actions that could generate dust.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a soap and water solution.[8] Wash hands thoroughly with soap and water.

Spill and Emergency Procedures
  • Minor Spill: For a small spill within the fume hood, carefully clean it up using absorbent pads. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill: In case of a large spill, evacuate the area and alert the appropriate emergency response personnel.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • In all cases of exposure, seek immediate medical attention. [1]

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be collected as hazardous waste.[6]

  • Waste Container: Use a dedicated, sealed, and clearly labeled container for hazardous waste.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Doffing cluster_disposal 4. Waste Disposal prep_ppe Don PPE prep_area Prepare Designated Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling transfer Transfer/Use Compound weigh->transfer decontaminate Decontaminate Surfaces transfer->decontaminate Complete Handling doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect Hazardous Waste doff_ppe->collect_waste Segregate Waste dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.